Technical Documentation Center

(S)-(-)-Norverapamil Hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (S)-(-)-Norverapamil Hydrochloride

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Stereochemistry of (S)- and (R)-Norverapamil

This guide provides a detailed examination of the structural and functional differences between the (S) and (R) enantiomers of norverapamil, the primary active metabolite of the calcium channel blocker verapamil. Designe...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed examination of the structural and functional differences between the (S) and (R) enantiomers of norverapamil, the primary active metabolite of the calcium channel blocker verapamil. Designed for researchers, scientists, and drug development professionals, this document elucidates the critical role of stereochemistry in the pharmacology and analysis of this compound.

Introduction

Verapamil, a widely prescribed medication for cardiovascular conditions, is metabolized in the liver via N-demethylation by the CYP3A4 enzyme to its principal active metabolite, norverapamil.[1][2] Like its parent compound, norverapamil possesses a chiral center, resulting in two enantiomers: (S)-norverapamil and (R)-norverapamil.[3][4] These stereoisomers, while chemically identical in an achiral environment, exhibit significant differences in their biological activity. The (S)-enantiomer of both verapamil and norverapamil demonstrates greater pharmacological potency.[5][6] This stereoselectivity has profound implications for drug efficacy, toxicity, and development, necessitating precise methods for their separation and characterization.[7]

The Chiral Center and Absolute Configuration

The defining structural difference between (S)- and (R)-norverapamil lies in the three-dimensional arrangement of substituent groups around a single stereogenic carbon atom. This chirality is the source of their distinct pharmacological profiles.

Molecular Structure and Stereochemistry

The IUPAC name for norverapamil is 2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethylamino]-2-isopropylpentanenitrile.[1][8] The chiral carbon is the one bonded to the isopropyl group, the cyano group, a 3,4-dimethoxyphenyl group, and the aminopropyl chain. The absolute configuration, designated as either (S) for sinister (left) or (R) for rectus (right), is determined by the Cahn-Ingold-Prelog (CIP) priority rules.

Cahn-Ingold-Prelog (CIP) Priority Assignment:

The CIP system assigns priorities to the four substituents attached to the chiral center based on atomic number.[9][10]

  • Examine Directly Attached Atoms: The atom with the highest atomic number receives the highest priority.

  • Proceed Down the Chain: If there is a tie, move to the next atoms along the chains until a point of difference is found.[10][11]

For norverapamil's chiral center:

  • Priority 1: The nitrogen atom in the aminopropyl chain (highest atomic number directly attached, considering the path from the chiral carbon).

  • Priority 2: The carbon of the 3,4-dimethoxyphenyl ring. This carbon is attached to other carbons within the aromatic ring.

  • Priority 3: The carbon of the isopropyl group, which is attached to two other carbons.

  • Priority 4: The carbon of the cyano group (C≡N), which is treated as being bonded to three nitrogen atoms.

Once priorities are assigned, the molecule is oriented so the lowest-priority group (cyano group) points away from the viewer. The direction from priority 1 to 2 to 3 determines the configuration: a clockwise direction is (R), and a counter-clockwise direction is (S).[10][12]

G cluster_S (S)-Norverapamil cluster_R (R)-Norverapamil S_C C* S_N N-chain (1) S_C->S_N S_Ph Phenyl (2) S_C->S_Ph S_iPr i-Pr (3) S_C->S_iPr S_CN CN (4) (away) S_C->S_CN S_N->S_Ph S_Ph->S_iPr S_iPr->S_N label_S Counter-Clockwise (S-configuration) R_C C* R_N N-chain (1) R_C->R_N R_Ph Phenyl (2) R_C->R_Ph R_iPr i-Pr (3) R_C->R_iPr R_CN CN (4) (away) R_C->R_CN R_N->R_Ph R_Ph->R_iPr R_iPr->R_N label_R Clockwise (R-configuration)

Caption: Simplified 2D representation of CIP priority assignment for (S) and (R)-Norverapamil.

Analytical Methodologies for Enantiomeric Discrimination

Due to their identical physical properties in an achiral environment, specialized analytical techniques are required to separate and quantify (S)- and (R)-norverapamil. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the most prevalent and effective method.[7][13][14][15]

Chiral High-Performance Liquid Chromatography (HPLC)

Causality Behind Experimental Choice: The fundamental principle of chiral HPLC is the creation of a transient diastereomeric complex between the enantiomers and the chiral stationary phase. The differing stability of these complexes leads to different retention times, enabling separation. The choice of CSP is critical and is based on the chemical nature of the analyte. For norverapamil, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective.

Detailed Experimental Protocol: Chiral HPLC Separation of Norverapamil Enantiomers

This protocol is a representative method adapted from published literature.[13][16]

  • Instrumentation:

    • HPLC system with a pump, autosampler, column oven, and a fluorescence or UV detector.

  • Chromatographic Conditions:

    • Chiral Column: Chiralcel OD-RH (150 x 4.6 mm, 5 µm) or a similar polysaccharide-based column.[13]

    • Mobile Phase: A mixture of an organic modifier (e.g., acetonitrile, isopropanol) and a buffer (e.g., 30 mM hexafluorophosphate), with potential additives like triethylamine to improve peak shape.[13] A typical mobile phase could be acetonitrile/30 mM hexafluorophosphate (66:34, v/v) at a specific pH.[13]

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: Controlled at room temperature or slightly elevated (e.g., 25-30°C) to ensure reproducibility.

    • Detection: Fluorescence detection (Excitation: 280 nm, Emission: 313 nm) offers high sensitivity for this molecule.[16]

    • Injection Volume: 5-20 µL.

  • Sample Preparation (from plasma):

    • Protein Precipitation: Add a threefold volume of cold acetonitrile to the plasma sample to precipitate proteins.

    • Centrifugation: Vortex and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

    • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

    • Evaporation & Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for injection. A solid-phase extraction (SPE) step can also be used for cleaner samples.[7]

  • Data Analysis:

    • Identify the peaks for (S)- and (R)-norverapamil based on their retention times, as determined by injecting pure standards.

    • Quantify the amount of each enantiomer by integrating the peak area and comparing it to a calibration curve.

G cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Processing plasma Plasma Sample precip Protein Precipitation (e.g., Acetonitrile) plasma->precip centrifuge Centrifugation precip->centrifuge extract Supernatant Evaporation & Reconstitution centrifuge->extract inject Inject into HPLC extract->inject column Chiral Stationary Phase (e.g., Chiralcel OD-RH) inject->column separate Enantiomeric Separation (Differential Retention) column->separate detect Fluorescence Detection separate->detect chromatogram Generate Chromatogram detect->chromatogram quantify Peak Integration & Quantification chromatogram->quantify report Report S/R Ratio & Concentrations quantify->report

Caption: Experimental workflow for the chiral separation of norverapamil enantiomers from plasma.

Pharmacological and Toxicological Divergence

The stereocenter of norverapamil is pivotal to its interaction with biological targets, leading to significant differences in pharmacological activity and toxicity.

Calcium Channel Blockade

The primary mechanism of action for norverapamil is the blockade of L-type calcium channels.[1][17] This activity is highly stereoselective.

  • (S)-Norverapamil: Exhibits significantly greater potency as a calcium channel blocker compared to its (R)-counterpart.[5][6] This is analogous to the parent compound, verapamil, where the (S)-enantiomer is also more active.[18]

  • (R)-Norverapamil: Has substantially less calcium channel blocking activity.[17]

This difference is critical, as the cardiovascular effects (and potential for cardiotoxicity at high doses) are primarily attributed to the (S)-enantiomer.[7]

P-glycoprotein (P-gp) Inhibition

Both verapamil and norverapamil are inhibitors of P-glycoprotein (P-gp), a membrane transporter involved in drug efflux and multidrug resistance in cancer.[3][19][20]

  • Inhibition Potency: Norverapamil is a potent P-gp inhibitor, with some studies suggesting it may be even more potent than verapamil itself.[21]

  • Stereoselectivity: Unlike calcium channel blockade, P-gp inhibition by norverapamil appears to be largely non-stereospecific, with both (R) and (S) enantiomers showing similar inhibitory activity.[19][22]

This non-stereoselective P-gp inhibition is a key area of research. Since (R)-norverapamil is less cardiotoxic, it has been investigated as a potential agent to reverse multidrug resistance in cancer therapy with a potentially better safety profile than racemic verapamil.[7][19][22]

Summary of Pharmacological Properties

The table below summarizes the key quantitative differences between the norverapamil enantiomers.

Property(S)-Norverapamil(R)-NorverapamilKey Implications
Calcium Channel Blockade High Potency[5][6]Low Potency[7]The (S)-enantiomer is primarily responsible for the therapeutic and cardiotoxic effects.
P-glycoprotein (P-gp) Inhibition Potent Inhibitor[19]Potent Inhibitor[19]Both enantiomers can cause drug-drug interactions; (R)-form may be a safer MDR-reversal agent.
Metabolism Preferentially metabolized by CYP3A4/2C8[23]Metabolized by CYP3A4/2C8[23]Stereoselective metabolism contributes to different plasma concentration ratios of the enantiomers.

Conclusion

The distinction between (S)- and (R)-norverapamil is a clear illustration of the principle that stereochemistry is a critical determinant of biological activity. The (S)-enantiomer is the more potent calcium channel blocker, while both enantiomers are effective P-glycoprotein inhibitors. This divergence in function underscores the necessity for stereospecific analytical methods, such as chiral HPLC, in both preclinical research and clinical monitoring. For drug development professionals, understanding these structural and functional nuances is essential for optimizing therapeutic efficacy and minimizing toxicity, particularly in the context of drug-drug interactions and exploring new applications for these molecules, such as in oncology.

References

  • Brandsteterová, E., Wainer, I. W., & Tracy, T. (1999). Achiral and chiral HPLC analysis of norverapamil and its metabolites in microsomal samples. Neoplasma, 46(4), 207-11. [Link]

  • Hanke, N., Türk, D., Selzer, D., Ishiguro, N., Ebner, T., & Lehr, T. (2020). A Mechanistic, Enantioselective, Physiologically Based Pharmacokinetic Model of Verapamil and Norverapamil, Built and Evaluated for Drug–Drug Interaction Studies. Pharmaceutics, 12(6), 556. [Link]

  • Pauli-Magnus, C., Rekersbrink, S., Griese, E. U., & Kroemer, H. K. (2000). Characterization of the Major Metabolites of Verapamil as Substrates and Inhibitors of P-glycoprotein. Journal of Pharmacology and Experimental Therapeutics, 293(2), 376-382. [Link]

  • Jim, K. F., & Matthews, W. D. (1986). Stereoselective and nonstereoselective inhibition exhibited by the enantiomers of verapamil. Journal of Pharmacology and Experimental Therapeutics, 236(3), 660-664. [Link]

  • Woodcock, D. M., Lincz, L. F., Suttle, A. B., & Sawyer, W. H. (2003). Verapamil metabolites: potential P-glycoprotein-mediated multidrug resistance reversal agents. Canadian Journal of Physiology and Pharmacology, 81(8), 765-772. [Link]

  • Bhatti, M. Z., Foster, R. T., & Jamali, F. (1995). Pharmacokinetics of verapamil and norverapamil enantiomers after administration of immediate and controlled-release formulations to humans: evidence suggesting input-rate determined stereoselectivity. The Journal of Clinical Pharmacology, 35(11), 1087-1093. [Link]

  • Ferry, D. R., Glossmann, H., & Kaumann, A. J. (1985). Relationship between the stereoselective negative inotropic effects of verapamil enantiomers and their binding to putative calcium channels in human heart. British Journal of Pharmacology, 84(4), 811–824. [Link]

  • Hanke, N., Türk, D., Selzer, D., Ishiguro, N., Ebner, T., & Lehr, T. (2020). A Mechanistic, Enantioselective, Physiologically Based Pharmacokinetic Model of Verapamil and Norverapamil, Built and Evaluated for Drug-Drug Interaction Studies. PubMed, 12(6). [Link]

  • Woodcock, D. M., Lincz, L. F., Suttle, A. B., & Sawyer, W. H. (2003). Verapamil metabolites: potential P-glycoprotein-mediated multidrug resistance reversal agents. Canadian Science Publishing, 81(8), 765-772. [Link]

  • Norverapamil. Wikipedia. [Link]

  • Tracy, T. S., Korzekwa, K. R., Gonzalez, F. J., & Wainer, I. W. (1999). Cytochrome P450 isoforms involved in metabolism of the enantiomers of verapamil and norverapamil. British Journal of Clinical Pharmacology, 47(5), 545-552. [Link]

  • Verelan PM Clinical Pharmacology Biopharmaceutics Review. (1998). accessdata.fda.gov. [Link]

  • E, Brandsteterova & I W, Wainer & S, T. (1994). Simultaneous HPLC analysis of S- and R-verapamil and metabolites, S- and R-norverapamil in human plasma. ResearchGate. [Link]

  • Bhatti, M. Z., Foster, R. T., & Jamali, F. (1995). Pharmacokinetics of verapamil and norverapamil enantiomers after administration of immediate and controlled-release formulations to humans: evidence suggesting input-rate determined stereoselectivity. PubMed. [Link]

  • Hanke, N., Türk, D., Selzer, D., Ishiguro, N., Ebner, T., & Lehr, T. (2020). A Mechanistic, Enantioselective, Physiologically Based Pharmacokinetic Model of Verapamil and Norverapamil, Built and Evaluated for Drug–Drug Interaction Studies. MDPI. [Link]

  • Al-Subaie, A. M., Al-Majed, A. A., Al-Onazi, W. A., & Attia, S. M. (2021). Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. MDPI. [Link]

  • Ferry, D. R., Glossmann, H., & Kaumann, A. J. (1985). Relationship between the stereoselective negative inotropic effects of verapamil enantiomers and their binding to putative calcium channels in human heart. PubMed. [Link]

  • Norverapamil. PubChem. [Link]

  • Hashiguchi, M., Ogata, H., Maeda, A., Hirashima, Y., Ishii, S., Mori, Y., Amamoto, T., Handa, T., Otsuka, N., Irie, S., Urae, A., Urae, R., & Kimura, R. (1996). No effect of high-protein food on the stereoselective bioavailability and pharmacokinetics of verapamil. PubMed. [Link]

  • Ilisz, I., Arvai, G., & Pataj, Z. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • Cahn–Ingold–Prelog priority rules. Academic Accelerator. [Link]

  • Cahn Ingold Prelog Rules. news.rafonline.org. [Link]

  • Cahn–Ingold–Prelog priority rules. Wikipedia. [Link]

  • Cahn-Ingold Prelog Rules. (2019). Chemistry LibreTexts. [Link]

  • Cahn Ingold Prelog Priority Rules - Rules to ASSIGN S and R Configuration. YouTube. [Link]

Sources

Exploratory

A Comparative Analysis of Verapamil and its Active Metabolite, (S)-Norverapamil

An In-Depth Technical Guide for Researchers and Drug Development Professionals Introduction: Verapamil - A Clinically Significant Calcium Channel Blocker Verapamil is a phenylalkylamine derivative classified as a Class I...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Verapamil - A Clinically Significant Calcium Channel Blocker

Verapamil is a phenylalkylamine derivative classified as a Class IV antiarrhythmic agent and a non-dihydropyridine calcium channel blocker.[1] It is widely used in the management of hypertension, angina pectoris, and supraventricular arrhythmias.[1][2] The therapeutic effects of verapamil are primarily mediated through its ability to block L-type calcium channels in cardiac myocytes, cells of the sinoatrial (SA) and atrioventricular (AV) nodes, and vascular smooth muscle cells.[3] This blockade inhibits the influx of calcium ions, leading to a decrease in cardiac contractility (negative inotropy), a slowing of heart rate (negative chronotropy), and reduced conduction velocity through the AV node (negative dromotropy).[3] In vascular smooth muscle, this action results in vasodilation and a reduction in systemic vascular resistance.[3][4]

The Critical Role of Stereochemistry

Verapamil is administered clinically as a racemic mixture of two enantiomers: the (R)- and (S)-forms.[5] This stereochemistry is of paramount importance as the enantiomers exhibit distinct pharmacokinetic and pharmacodynamic properties. The S-enantiomer is approximately 10 to 20 times more potent in its negative dromotropic effects on the AV node than the R-enantiomer.[5][6] Similarly, S-verapamil is significantly more potent in its negative inotropic and chronotropic effects.[6] This stereoselectivity underscores the necessity of evaluating not only the parent drug but also its metabolites in their specific isomeric forms to fully comprehend the drug's overall clinical profile.

The Metabolic Fate of Verapamil: Formation of Norverapamil

Verapamil undergoes extensive first-pass metabolism in the gut wall and liver, resulting in a low oral bioavailability of 10-22%.[7][8] It is biotransformed into at least twelve metabolites, with norverapamil being the primary and only pharmacologically active metabolite found in significant concentrations.[9] After oral administration, plasma concentrations of norverapamil can be comparable to or even exceed those of verapamil itself.[5][10]

The Role of Cytochrome P450 Enzymes

The principal metabolic pathways for verapamil are N-demethylation and N-dealkylation, primarily mediated by the cytochrome P450 (CYP) enzyme system.[9][11] CYP3A4 is the major isoform responsible for the N-demethylation of verapamil to norverapamil.[4][9] Other isoforms, including CYP3A5 and CYP2C8, also contribute to this metabolic conversion.[12]

Stereoselectivity in Verapamil Metabolism

The metabolism of verapamil is highly stereoselective. CYP3A4 preferentially metabolizes (S)-verapamil to (S)-norverapamil. In contrast, when (R)-verapamil is the substrate, N-dealkylation to produce the inactive metabolite D-617 is the predominant pathway. This results in a higher clearance rate for the more potent S-enantiomer, leading to a higher plasma concentration ratio of R- to S-verapamil after oral administration of the racemate.[7]

Visualizing the Metabolic Pathway

The metabolic conversion of verapamil is a critical step in determining its overall pharmacological effect and potential for drug-drug interactions. The following diagram illustrates the stereoselective metabolism of verapamil enantiomers.

Verapamil_Metabolism cluster_verapamil Verapamil Enantiomers cluster_metabolites Primary Metabolites (S)-Verapamil (S)-Verapamil (S)-Norverapamil (S)-Norverapamil (S)-Verapamil->(S)-Norverapamil CYP3A4 (preferred) N-demethylation (R)-Verapamil (R)-Verapamil (R)-Verapamil->(S)-Norverapamil N-demethylation (minor pathway) D-617 (inactive) D-617 (inactive) (R)-Verapamil->D-617 (inactive) CYP3A4 (preferred) N-dealkylation

Caption: Stereoselective metabolism of verapamil by CYP3A4.

Core Differences: A Head-to-Head Comparison

While structurally similar, the single demethylation that distinguishes norverapamil from verapamil leads to significant differences in their pharmacological and kinetic profiles. This section focuses on the comparison between the parent drug and the specific (S)-norverapamil metabolite, which is formed from the more potent (S)-verapamil.

Structural and Physicochemical Properties

The core structural difference is the substitution of a methyl group on the nitrogen atom in verapamil with a hydrogen atom in norverapamil. This seemingly minor change alters the molecule's polarity and interaction with its biological targets.

PropertyVerapamilNorverapamil
Chemical Formula C₂₇H₃₈N₂O₄C₂₆H₃₆N₂O₄
Molar Mass 454.6 g/mol 440.6 g/mol [4]
Functional Group Tertiary AmineSecondary Amine[13]
Pharmacodynamic Profile

3.2.1 Calcium Channel Blocking Activity Norverapamil retains significant, albeit reduced, pharmacological activity compared to its parent compound. It possesses approximately 20% of the cardiovascular and vasodilatory activity of verapamil.[13] Like verapamil, the S-enantiomer of norverapamil is more potent than its R-counterpart.[14]

3.2.2 Beta-Adrenergic Receptor Interaction Interestingly, both verapamil and norverapamil have been shown to interact with beta-adrenergic receptors, acting as competitive antagonists.[15] Norverapamil demonstrates a higher affinity for the beta-receptor than verapamil, with a Ki of 4.2 µM compared to 32 µM for verapamil.[15] This interaction is distinct from their primary calcium channel blocking mechanism and may contribute to their overall cardiovascular effects.

Pharmacokinetic Profile

3.3.1 Bioavailability and Half-Life Due to extensive first-pass metabolism, the systemic bioavailability of verapamil is low.[1] Norverapamil is formed rapidly after oral verapamil administration.[13] The elimination half-life of norverapamil is approximately 6-9 hours.[4] During chronic administration, accumulation of norverapamil can occur, contributing to the sustained therapeutic effect.[10][13]

3.3.2 Protein Binding Both verapamil and norverapamil are extensively bound to plasma proteins, with approximately 90% of verapamil[16] and 80% of norverapamil being bound.[4] Studies have shown that the metabolites of verapamil, including norverapamil, do not have a clinically significant effect on the protein binding of the parent R- and S-verapamil enantiomers at therapeutic concentrations.[17] However, stereoselective protein binding has been observed, with the R-enantiomers of both verapamil and norverapamil having a higher unbound fraction than their S-counterparts.[18]

Interaction with P-glycoprotein (P-gp)

Both verapamil and norverapamil are potent inhibitors of the P-glycoprotein (P-gp) efflux pump, a membrane transporter that plays a crucial role in drug absorption and distribution, including at the blood-brain barrier.[4][19][20] This inhibitory action is clinically significant as it can lead to drug-drug interactions by increasing the bioavailability and central nervous system penetration of other drugs that are P-gp substrates.[4] Studies have shown that norverapamil is a more potent P-gp inhibitor than verapamil, with IC₅₀ values for inhibiting digoxin transport of 0.3 µM and 1.1 µM, respectively.[21]

Summary of Key Quantitative Differences
ParameterVerapamil(S)-NorverapamilKey Insight
Cardiovascular Potency 100% (Reference)~20%[13]Metabolite is active but less potent.
Plasma Protein Binding ~90%[16]~80%[4]Both are highly bound.
P-gp Inhibition (IC₅₀) 1.1 µM[21]0.3 µM[21]Metabolite is a more potent P-gp inhibitor.
Beta-Receptor Affinity (Ki) 32 µM[15]4.2 µM[15]Metabolite has higher affinity for beta-receptors.

Analytical Methodologies for Stereoselective Quantification

The stereoselective pharmacokinetics and pharmacodynamics of verapamil and norverapamil necessitate analytical methods capable of separating and quantifying the individual enantiomers in biological matrices.

Protocol: Chiral HPLC for Simultaneous Determination of Verapamil and Norverapamil Enantiomers

This protocol is a representative methodology based on established principles for the chiral separation of verapamil and its metabolite.[22][23][24] High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the standard approach.

4.2.1 Principle This method utilizes a chiral stationary phase, such as an α1-acid glycoprotein (AGP) or a cyclodextrin-based column, to achieve enantiomeric separation.[22][25] The different interactions of the (R)- and (S)-enantiomers of both verapamil and norverapamil with the chiral column lead to different retention times, allowing for their separation and subsequent quantification, often by fluorescence or mass spectrometry (MS) detection.[22][23]

4.2.2 Reagents and Materials

  • Human Plasma (for validation)

  • Verapamil and Norverapamil enantiomer reference standards

  • Internal Standard (e.g., (+)-glaucine or propranolol)[22][24]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphate buffer (e.g., 0.01 M, pH 6.65)[22]

  • Hexane (extraction solvent)

  • Butanol (extraction solvent)

  • Acetic Anhydride (for derivatization if needed)[22]

  • Chiral HPLC Column (e.g., Chiralcel OD-RH, LarihcShell-P, or α1-acid glycoprotein column)[22][23][24]

  • HPLC system with fluorescence or MS/MS detector

4.2.3 Sample Preparation (Plasma)

  • Causality: The goal is to isolate the analytes from the complex plasma matrix and concentrate them. A liquid-liquid extraction is effective for this purpose. For norverapamil, which is a secondary amine, immediate acetylation to N-acetylnorverapamil can improve chromatographic properties and prevent degradation.[22]

  • Step 1: To 1 mL of plasma, add the internal standard.

  • Step 2: Add 5 mL of extraction solvent (e.g., 2% butanol in hexane). For norverapamil analysis, acetic anhydride can be included in the extraction solvent to facilitate immediate derivatization.[22]

  • Step 3: Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes.

  • Step 4: Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Step 5: Reconstitute the residue in 100 µL of the mobile phase and inject it into the HPLC system.

4.2.4 Chromatographic Conditions (Example)

  • Causality: The mobile phase composition, pH, and flow rate are optimized to achieve baseline separation of all four enantiomers (R/S-verapamil and R/S-norverapamil) and the internal standard within a reasonable analysis time. The choice of a polar organic mobile phase with acidic and basic additives helps to improve peak shape and resolution on specific chiral columns.[24]

  • Column: LarihcShell-P (100 mm × 2.1 mm, 2.7 µm)[24]

  • Mobile Phase: Acetonitrile/Methanol/Trifluoroacetic Acid/Triethylamine (98:2:0.05:0.025, v/v/v/v)[24]

  • Flow Rate: 0.5 mL/min[24]

  • Detection: Fluorescence (Excitation: 227 nm, Emission: 308 nm)[22] or MS/MS detection in multiple reaction monitoring (MRM) mode.[23]

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample + Internal Standard Extract Liquid-Liquid Extraction Plasma->Extract Evap Evaporation Extract->Evap Recon Reconstitution Evap->Recon Inject HPLC Injection Recon->Inject Separate Chiral Separation Inject->Separate Detect Fluorescence or MS/MS Detection Separate->Detect Quant Data Acquisition & Quantification Detect->Quant

Caption: Workflow for chiral HPLC analysis of verapamil enantiomers.

Clinical and Research Implications

Understanding the distinct profiles of verapamil and (S)-norverapamil is critical for both clinical practice and drug development.

  • Contribution to Therapeutic Effect: The presence of the active metabolite norverapamil, which accumulates with chronic dosing, contributes to the overall therapeutic effect of verapamil, particularly after oral administration.[6][13]

  • Drug-Drug Interactions (DDIs): Both verapamil and norverapamil are inhibitors of CYP3A4 and P-gp.[4][7] The combined inhibitory effect of the parent drug and its major metabolite increases the risk of DDIs with co-administered drugs that are substrates of CYP3A4 or P-gp. The greater P-gp inhibitory potency of norverapamil may be particularly relevant.[21]

  • Emerging Therapeutic Applications: The potent P-gp inhibitory properties of verapamil and norverapamil have been explored to overcome multidrug resistance in cancer chemotherapy.[26][27] Furthermore, research has shown that verapamil and norverapamil can inhibit bacterial efflux pumps, potentially reversing drug tolerance in pathogens like Mycobacterium tuberculosis.[28] Notably, (R)-verapamil and norverapamil offer the advantage of potent efflux pump inhibition with substantially less calcium channel blocking activity, suggesting a better tolerability profile for these applications.[28]

Conclusion

The relationship between verapamil and its (S)-norverapamil metabolite is a compelling example of how stereoselective metabolism generates a pharmacologically distinct and clinically relevant molecule. While (S)-norverapamil exhibits reduced calcium channel blocking activity compared to its parent, its significant plasma concentrations, potent P-glycoprotein inhibition, and unique interactions with other receptors contribute substantially to the overall pharmacological profile of verapamil therapy. For researchers and drug development professionals, a thorough, stereoselective characterization of both parent compounds and their major active metabolites is indispensable for accurately predicting clinical efficacy, understanding drug interaction potential, and exploring novel therapeutic applications.

References

  • Thorn, C. F. (n.d.). Verapamil Pathway, Pharmacokinetics. PharmGKB. [Link]

  • Lennon, J., et al. (1998). Influence of metabolites on protein binding of verapamil enantiomers. PubMed. [Link]

  • Yasui-Furukori, N., et al. (2008). Stereoselective first-pass metabolism of verapamil in the small intestine and liver in rats. PubMed. [Link]

  • Wacher, V. J., et al. (2003). Enantioselective transport and CYP3A4-mediated metabolism of R/S-verapamil in Caco-2 cell monolayers. PubMed. [Link]

  • Valdivieso, L., et al. (1983). Verapamil protein binding in patients and in normal subjects. PubMed. [Link]

  • Hanke, N., et al. (2020). A Mechanistic, Enantioselective, Physiologically Based Pharmacokinetic Model of Verapamil and Norverapamil, Built and Evaluated for Drug–Drug Interaction Studies. PMC. [Link]

  • Hanke, N., et al. (2020). Verapamil metabolism and CYP3A4 inactivation. ResearchGate. [Link]

  • Pritchard, J. F., et al. (1985). Factors affecting the plasma protein binding of verapamil and norverapamil in man. PubMed. [Link]

  • Hanke, N., et al. (2020). A Mechanistic, Enantioselective, Physiologically Based Pharmacokinetic Model of Verapamil and Norverapamil, Built and Evaluated for Drug–Drug Interaction Studies. MDPI. [Link]

  • Wikipedia. (n.d.). Norverapamil. [Link]

  • Fromm, M. F., et al. (2000). Characterization of the Major Metabolites of Verapamil as Substrates and Inhibitors of P-glycoprotein. ResearchGate. [Link]

  • Gupta, S. K., et al. (1995). Pharmacokinetics of verapamil and norverapamil enantiomers after administration of immediate and controlled-release formulations to humans:evidence suggesting input-rate determined stereoselectivity. PubMed. [Link]

  • Wong, Y. C., et al. (1998). Simultaneous analysis of verapamil and norverapamil enantiomers in human plasma by high-performance liquid chromatography. PubMed. [Link]

  • Riad, L. E., et al. (1992). Enantioselective kinetics of verapamil and norverapamil in isolated perfused rat livers. PubMed. [Link]

  • Busse, D., et al. (1999). Cytochrome P450 isoforms involved in metabolism of the enantiomers of verapamil and norverapamil. PubMed. [Link]

  • Caraci, F., et al. (2014). Use of verapamil as a P-glycoprotein inhibitor in patients with drug-resistant depression. Via Medica Journals. [Link]

  • Kuhlmann, J. (1999). Gut wall metabolism of verapamil in older people: effects of rifampicin-mediated enzyme induction. PMC. [Link]

  • Piórkowska, E., et al. (2012). A validated method for the determination of verapamil and norverapamil in human plasma. ResearchGate. [Link]

  • Adams, K. N., et al. (2014). Verapamil, and Its Metabolite Norverapamil, Inhibit Macrophage-induced, Bacterial Efflux Pump-mediated Tolerance to Multiple Anti-tubercular Drugs. The Journal of Infectious Diseases. [Link]

  • Hanke, N., et al. (2020). A Mechanistic, Enantioselective, Physiologically Based Pharmacokinetic Model of Verapamil and Norverapamil, Built and Evaluated for Drug-Drug Interaction Studies. PubMed. [Link]

  • Adoui, A., et al. (2010). A Chromatographic Separation Method of Verapamil Enantiomers by HPLC. Asian Journal of Chemistry. [Link]

  • McTavish, D., et al. (1989). Clinical pharmacokinetics of verapamil. PubMed. [Link]

  • De-Lu, Z., et al. (1988). Relationship between the stereoselective negative inotropic effects of verapamil enantiomers and their binding to putative calcium channels in human heart. NIH. [Link]

  • Al-Subaie, A. M., et al. (2021). Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. MDPI. [Link]

  • Nirogi, R., et al. (2013). Enantiomeric Separation of Verapamil and its Active Metabolite, Norverapamil, and Simultaneous Quantification in Human Plasma by LC–ESI-MS-MS. Journal of Chromatographic Science. [Link]

  • Gannon, B., et al. (2002). Verapamil metabolites: potential P-glycoprotein-mediated multidrug resistance reversal agents. Canadian Science Publishing. [Link]

  • Gannon, B., et al. (2002). Verapamil metabolites: potential P-glycoprotein-mediated multidrug resistance reversal agents. Ariel University. [Link]

  • Feldman, R. D., et al. (1985). The interaction of verapamil and norverapamil with beta-adrenergic receptors. AHA Journals. [Link]

  • Fromm, M. F., et al. (2000). Characterization of the major metabolites of verapamil as substrates and inhibitors of P-glycoprotein. PubMed. [Link]

  • Shafaati, A., et al. (2005). Metabolite Parameters as an Appropriate Alternative Approach for Assessment of Bioequivalence of Two Verapamil Formulations. PMC. [Link]

  • Kivistö, K. T., et al. (1997). Pharmacokinetics of verapamil in overdose. PubMed. [Link]

  • Medscape. (2001). Verapamil Intoxication. [Link]

  • Shafaati, A., et al. (2014). Metabolite Parameters as an Appropriate Alternative Approach for Assessment of Bioequivalence of Two Verapamil Formulations. Brieflands. [Link]

  • ResearchGate. (n.d.). Cardiovascular effects of (R)- and (S)-verapamil and racemic verapamil in humans: A placebo-controlled study. [Link]

  • Drugs.com. (2026). Verapamil: Package Insert / Prescribing Information / MOA. [Link]

  • Anthony, T., et al. (1990). Verapamil Toxicity—Treatment with Hemoperfusion. Annals of Internal Medicine. [Link]

  • Research Square. (n.d.). Key Results: We found that verapamil depolarizes of the resting membrane potential of SCG neurons. [Link]

  • accessdata.fda.gov. (1999). 75072 Verapamil Hydrochloride Bioequivalence Review. [Link]

  • PubChem. (n.d.). Verapamil Action Pathway. [Link]

  • Feldman, R. D., et al. (1985). The interaction of verapamil and norverapamil with beta-adrenergic receptors. PubMed. [Link]

Sources

Foundational

(S)-(-)-Norverapamil hydrochloride safety data sheet (SDS)

High-Purity Metabolite & P-glycoprotein Inhibitor Introduction & Pharmacological Context (S)-(-)-Norverapamil hydrochloride is the levorotatory enantiomer of the N-demethylated metabolite of verapamil. While verapamil is...

Author: BenchChem Technical Support Team. Date: February 2026

High-Purity Metabolite & P-glycoprotein Inhibitor

Introduction & Pharmacological Context

(S)-(-)-Norverapamil hydrochloride is the levorotatory enantiomer of the N-demethylated metabolite of verapamil. While verapamil is a well-established L-type calcium channel blocker, its metabolic product, norverapamil, has garnered significant attention in drug development and multidrug resistance (MDR) research.

Scientific Significance:

  • P-glycoprotein (P-gp) Inhibition: Unlike its parent compound, which exhibits potent calcium channel blocking activity (leading to cardiotoxicity at high doses), norverapamil retains strong inhibitory activity against the efflux transporter P-glycoprotein (MDR1/ABCB1) with reduced cardiovascular effects. This makes the (S)-enantiomer a critical tool for studying blood-brain barrier (BBB) transport and reversing chemotherapy resistance in cancer models.

  • Chiral Specificity: The (S)-enantiomer is generally the more biologically active form regarding calcium channel blockade compared to the (R)-enantiomer, but both enantiomers show efficacy in P-gp inhibition. Using the pure (S)-form allows researchers to isolate specific pharmacodynamic effects without the confounding variables of a racemic mixture.

Physicochemical Profile (SDS Core)

Note: The data below represents the specific hydrochloride salt of the (S)-enantiomer. Researchers must verify batch-specific Certificates of Analysis (CoA).

PropertySpecification
Chemical Name

-[3-[[2-(3,4-dimethoxyphenyl)ethyl]amino]propyl]-3,4-dimethoxy-

-(1-methylethyl)-benzeneacetonitrile, monohydrochloride
CAS Number 123931-31-7 (Specific to (S)-HCl form) Ref: 67812-42-4 (Racemic HCl)
Molecular Formula

Molecular Weight 479.05 g/mol
Appearance White to off-white crystalline solid
Solubility DMSO (~10 mg/mL), Ethanol (~10 mg/mL), DMF (~15 mg/mL), Water (Low/Sparingly soluble)
Chiral Purity

98% (S)-enantiomer (typical)
Storage -20°C, Desiccate, Protect from light
Scientist’s Note: Solubilization Strategy

Causality: The hydrochloride salt improves aqueous solubility compared to the free base, but it remains lipophilic. Protocol: Dissolve the powder in DMSO to create a high-concentration stock (e.g., 10-50 mM). Aliquot this stock to avoid freeze-thaw cycles. Dilute into aqueous buffers (PBS or media) only immediately prior to use. Ensure the final DMSO concentration in cell culture remains <0.1% to avoid solvent toxicity.

Safety & Handling (HSE)

Signal Word: DANGER

Hazard Statements (GHS):

  • H301: Toxic if swallowed.[1][2][3]

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[5]

  • H361: Suspected of damaging fertility or the unborn child (based on Verapamil class data).[1]

Precautionary Protocols:

  • Engineering Controls: All weighing of the dry powder must be performed inside a certified chemical fume hood or a powder containment balance enclosure.

  • PPE: Nitrile gloves (double-gloving recommended for stock preparation), safety goggles, and a lab coat.

  • Spill Response: Do not dry sweep. Dampen with a paper towel soaked in water/ethanol to avoid dust generation, then wipe up. Treat waste as hazardous chemical waste.

Metabolic & Mechanistic Visualization
Figure 1: Biotransformation of Verapamil

Caption: The N-demethylation pathway mediated by CYP450 enzymes converts Verapamil to Norverapamil.[6] This metabolite retains P-gp affinity.[7]

Metabolism Verapamil Verapamil (Parent Drug) CYP CYP3A4 / CYP3A5 (Liver Microsomes) Verapamil->CYP Oxidative Metabolism Norverapamil (S)-Norverapamil (N-demethylated Metabolite) CYP->Norverapamil N-demethylation Excretion Renal Excretion (Conjugates) Norverapamil->Excretion Glucuronidation

Figure 2: P-glycoprotein Inhibition Mechanism

Caption: (S)-Norverapamil competitively binds to the P-gp efflux pump, preventing the extrusion of chemotherapeutic agents (e.g., Doxorubicin) from the cell.

PgpInhibition Cell Cancer Cell Cytoplasm Pgp P-glycoprotein (MDR1) Efflux Pump Cell->Pgp Efflux Attempt Chemo Chemotherapeutic Agent (Substrate) Chemo->Cell Accumulation Extracellular Extracellular Space Pgp->Extracellular Drug Extrusion Norverapamil (S)-Norverapamil (Inhibitor) Norverapamil->Pgp Competitive Binding (Blocks Pore) Extracellular->Chemo Passive Diffusion

Analytical Methodology: HPLC-UV Quantification

Objective: To quantify (S)-Norverapamil in plasma or cell culture media. Self-Validating Step: The inclusion of an Internal Standard (IS) such as Diltiazem or a stable isotope is mandatory to correct for extraction efficiency.

ParameterSpecification
Column C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : 0.02 M Phosphate Buffer (pH 3.0) [40:60 v/v]
Flow Rate 1.0 mL/min
Detection UV Absorbance @ 200 nm (High sensitivity) or 278 nm (High specificity)
Injection Vol 20 - 50 µL
Retention Time ~5-7 min (Verapamil elutes later due to methyl group lipophilicity)

Sample Preparation (Liquid-Liquid Extraction):

  • Add 100 µL sample + 10 µL Internal Standard.

  • Alkalinize with 50 µL 1M NaOH (Norverapamil is basic; high pH ensures organic solubility).

  • Extract with 1 mL Hexane:Isopropanol (95:5). Vortex 2 min.

  • Centrifuge, collect organic layer, evaporate to dryness.

  • Reconstitute in Mobile Phase.

Experimental Application: MDR Reversal Assay

Context: Using (S)-Norverapamil to sensitize resistant cancer cells (e.g., MCF-7/ADR) to Doxorubicin.

Protocol:

  • Seeding: Plate cells at 5,000 cells/well in a 96-well plate. Allow 24h adhesion.

  • Inhibitor Pre-treatment: Add (S)-Norverapamil at fixed concentrations (e.g., 1 µM, 5 µM, 10 µM).

    • Control: Vehicle (DMSO < 0.1%) alone.

    • Time: Incubate for 1 hour before adding the cytotoxic drug to block P-gp pumps effectively.

  • Cytotoxic Challenge: Add serial dilutions of Doxorubicin (0.01 µM to 100 µM) to the wells containing Norverapamil.

  • Incubation: Incubate for 48-72 hours at 37°C, 5% CO2.

  • Readout: Perform MTT or CellTiter-Glo assay.

  • Analysis: Calculate the IC50 of Doxorubicin.

    • Reversal Fold (RF) = IC50 (Dox alone) / IC50 (Dox + Norverapamil).

    • Success Criteria: An RF > 2.0 indicates significant MDR reversal.

References
  • Santa Cruz Biotechnology. (S)-(-)-Norverapamil Hydrochloride Product Data. Retrieved from

  • Cayman Chemical. Norverapamil (hydrochloride) Safety Data Sheet. Retrieved from

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 65866, Norverapamil. Retrieved from

  • Pauli-Magnus, C., et al. (2000). Characterization of the major metabolites of verapamil as substrates and inhibitors of P-glycoprotein.[6][8][9][10] Journal of Pharmacology and Experimental Therapeutics. Retrieved from

  • LGC Standards. Norverapamil Hydrochloride Reference Standard. Retrieved from

Sources

Protocols & Analytical Methods

Method

protocol for dissolving (S)-(-)-Norverapamil HCl for cell culture

Application Note: Protocol for the Dissolution and Handling of (S)-(-)-Norverapamil HCl for Cell Culture Introduction & Scientific Context (S)-(-)-Norverapamil hydrochloride is the N-demethylated metabolite of Verapamil....

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protocol for the Dissolution and Handling of (S)-(-)-Norverapamil HCl for Cell Culture

Introduction & Scientific Context

(S)-(-)-Norverapamil hydrochloride is the N-demethylated metabolite of Verapamil. While Verapamil is a potent L-type calcium channel blocker used clinically for hypertension, its use in multidrug resistance (MDR) research is often confounded by its cardiovascular toxicity.

Why the (S)-enantiomer? Research indicates that the (S)-enantiomer of Norverapamil retains potent P-glycoprotein (P-gp/MDR1) inhibitory activity but exhibits significantly reduced calcium channel blocking activity compared to the (R)-enantiomer or the racemic mixture. This makes (S)-(-)-Norverapamil a superior tool for reversing MDR in vitro, as it minimizes off-target calcium signaling effects that can alter cell proliferation or survival independent of the chemotherapeutic agent being tested.

Mechanism of Action: (S)-(-)-Norverapamil functions as a competitive inhibitor of the ATP-binding cassette (ABC) transporter P-glycoprotein. By blocking the drug efflux pump, it restores the intracellular accumulation of chemotherapeutics (e.g., Doxorubicin, Paclitaxel) in resistant cell lines.

Physicochemical Properties

Before handling, verify the specific batch data, as salt forms (HCl) significantly alter solubility compared to free bases.

PropertySpecification
Compound Name (S)-(-)-Norverapamil Hydrochloride
CAS Number 123931-31-7 (specific for S-isomer HCl)
Molecular Formula C₂₆H₃₆N₂O₄[1][2][3] • HCl
Molecular Weight 477.04 g/mol
Appearance White to off-white crystalline solid
Solubility (DMSO) ~10–15 mg/mL (Clear solution)
Solubility (Water) ~15 mg/mL (May require warming; less stable long-term)
Solubility (Ethanol) ~10 mg/mL

Solubility & Stability Strategy

The Solvent Choice: DMSO While Norverapamil HCl is water-soluble, Dimethyl Sulfoxide (DMSO) is the preferred solvent for stock solutions in cell culture for three reasons:

  • Sterility: DMSO at high concentrations (>10%) is bacteriostatic.

  • Stability: Aqueous solutions of Norverapamil are prone to hydrolysis and pH-dependent precipitation over extended storage. DMSO stocks stored at -20°C remain stable for >1 year.[4]

  • Reproducibility: DMSO ensures complete solubilization without the formation of micro-crystals that can occur in aqueous buffers due to the common ion effect (Cl-) in saline.

Critical Constraint: The final concentration of DMSO in the cell culture well must remain below 0.1% (v/v) (or 0.5% for robust cell lines) to avoid solvent-induced cytotoxicity or membrane permeabilization.

Protocol: Preparation of 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution. This concentration allows for easy dilution to working concentrations (typically 1–10 µM) while keeping DMSO volume negligible.

Reagents & Equipment
  • (S)-(-)-Norverapamil HCl (Powder)

  • Sterile DMSO (Cell Culture Grade, ≥99.9%)

  • Vortex mixer

  • Analytic Balance (Precision 0.1 mg)

  • 0.22 µm Syringe Filter (PTFE or Nylon membrane only; Do not use Cellulose Acetate)

  • Sterile light-protected microcentrifuge tubes (Amber tubes preferred).

Step-by-Step Methodology

Step 1: Mass Calculation To prepare 1 mL of a 10 mM stock:




Step 2: Weighing

  • Weigh approximately 5 mg of powder into a sterile microcentrifuge tube.

  • Record the exact mass (e.g., 5.2 mg).

  • Calculate the required DMSO volume to normalize to 10 mM:

    
    
    (Example: If you weighed 5.2 mg, add 1.09 mL DMSO).
    

Step 3: Dissolution

  • Add the calculated volume of sterile DMSO.

  • Vortex vigorously for 30–60 seconds.

  • Inspect visually.[5] The solution must be perfectly clear. If particles persist, sonicate in a water bath for 5 minutes at room temperature.

Step 4: Sterilization (Optional but Recommended) Note: If using sterile DMSO and aseptic technique, filtration may be skipped for small volumes to avoid loss. If filtering is required:

  • Use a 0.22 µm PTFE (polytetrafluoroethylene) syringe filter.

  • Pre-wet the filter with 50 µL DMSO (discard flow-through).

  • Filter the stock solution into a fresh sterile tube.

Step 5: Aliquoting & Storage

  • Aliquot into small volumes (e.g., 50–100 µL) to avoid freeze-thaw cycles.

  • Store at -20°C.

  • Protect from light (wrap in foil if using clear tubes).

Experimental Workflow Visualization

The following diagram illustrates the preparation and storage workflow to ensure compound integrity.

PrepWorkflow Weigh Weigh Powder (Calculate Exact Mass) Dissolve Dissolve in DMSO (Target: 10 mM) Weigh->Dissolve Add Solvent Inspect Visual Inspection (Clear Solution?) Dissolve->Inspect Vortex/Sonicate Inspect->Dissolve If Precipitate Filter Sterile Filter (0.22 µm PTFE) Inspect->Filter If Clear Aliquot Aliquot & Freeze (-20°C, Dark) Filter->Aliquot Aseptic Transfer

Caption: Workflow for the preparation of sterile (S)-(-)-Norverapamil HCl stock solutions.

Cell Culture Application & Dilution

Target Working Concentration: For P-gp inhibition studies, the typical effective concentration ranges from 1 µM to 10 µM .

Dilution Protocol (Example: 5 µM Treatment) To treat 10 mL of cell culture media at 5 µM using a 10 mM stock:

  • Intermediate Dilution (Optional but precise):

    • Dilute 10 mM stock 1:10 in media (or PBS) to create a 1 mM working solution.

    • Note: This step reduces pipetting error when handling small volumes.

  • Final Addition:

    • Calculation:

      
      
      
  • Direct Addition Method: Add 5 µL of 10 mM stock directly to 10 mL of culture media.

  • Final DMSO Concentration:

    
    
    Result: This is well below the 0.1% toxicity threshold.
    

Mechanism of Action Diagram

Understanding the interaction at the cellular level is crucial for experimental design.

Mechanism cluster_effect Result Drug Chemotherapeutic (e.g., Doxorubicin) Cell Resistant Cancer Cell Drug->Cell Passive Diffusion Accumulation Intracellular Drug Accumulation Drug->Accumulation If P-gp Blocked Norverapamil (S)-Norverapamil (Inhibitor) Pgp P-glycoprotein (Efflux Pump) Norverapamil->Pgp Competitive Inhibition (Blocks Pump) Pgp->Drug Pumps Out Cell->Pgp Drug Efflux

Caption: (S)-Norverapamil competitively inhibits P-gp, preventing the efflux of chemotherapeutics.

References

  • Santa Cruz Biotechnology. (S)-(-)-Norverapamil Hydrochloride Product Datasheet. Retrieved from

  • Cayman Chemical. Norverapamil (hydrochloride) Product Information.[2] Retrieved from

  • Sigma-Aldrich (Merck). (±)-Norverapamil hydrochloride Product Specification. Retrieved from

  • Perloff, M. D., et al. (2003).P-glycoprotein inhibition by the verapamil metabolites.Journal of Pharmaceutical Sciences. (Demonstrates the efficacy of Norverapamil as a P-gp inhibitor).
  • BenchChem. Application Notes for Verapamil Derivatives in Cell Assays. Retrieved from

Sources

Application

Application Notes and Protocols for (S)-norverapamil Dosing in In Vivo Mouse Models

Introduction: Unveiling the Potential of (S)-norverapamil in Preclinical Research (S)-norverapamil, the S-enantiomer of the primary active metabolite of verapamil, is a compound of significant interest for researchers in...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of (S)-norverapamil in Preclinical Research

(S)-norverapamil, the S-enantiomer of the primary active metabolite of verapamil, is a compound of significant interest for researchers in pharmacology and drug development. Its dual mechanism of action as both a potent P-glycoprotein (P-gp) inhibitor and a less potent L-type calcium channel blocker compared to its parent compound, verapamil, makes it a valuable tool for a variety of in vivo studies.[1][2] The S-enantiomer, in particular, is noted for having greater biological activity than its R-counterpart.[1][2]

P-glycoprotein, an ATP-dependent efflux pump, is a key player in multidrug resistance in oncology and influences the pharmacokinetics of numerous drugs by limiting their absorption and distribution, particularly across the blood-brain barrier. By inhibiting P-gp, (S)-norverapamil can be utilized to enhance the efficacy of co-administered therapeutic agents that are P-gp substrates, or to probe the role of P-gp in various physiological and pathological processes.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the formulation and administration of (S)-norverapamil in in vivo mouse models. The protocols outlined below are synthesized from established methodologies for related compounds and available physicochemical data, offering a robust starting point for your experimental design.

Mechanism of Action: A Dual Inhibitor

(S)-norverapamil exerts its biological effects through two primary mechanisms:

  • P-glycoprotein (P-gp) Inhibition: (S)-norverapamil is a potent inhibitor of P-gp, an efflux transporter that actively pumps a wide range of xenobiotics out of cells.[3] This inhibition can lead to increased intracellular concentrations of co-administered drugs that are P-gp substrates, potentially overcoming multidrug resistance or enhancing their therapeutic effect.

  • L-type Calcium Channel Blockade: Like its parent compound verapamil, (S)-norverapamil also functions as an L-type calcium channel blocker, though with significantly less potency.[4] This action leads to vasodilation and has effects on cardiac conduction. While this is the primary therapeutic effect of verapamil, in the context of P-gp inhibition studies, it is often considered a secondary, and potentially confounding, effect.

Mechanism_of_Action cluster_0 Cell Membrane (S)-norverapamil (S)-norverapamil P-gp P-glycoprotein (P-gp) (S)-norverapamil->P-gp Inhibits L-type_Ca_Channel L-type Ca2+ Channel (S)-norverapamil->L-type_Ca_Channel Blocks (less potent) Drug_Substrate P-gp Substrate (e.g., Chemotherapy) Drug_Substrate->P-gp Efflux Ca2_ion Ca2_ion->L-type_Ca_Channel Influx

Caption: Dual inhibitory action of (S)-norverapamil.

Pharmacokinetics and Metabolism

(S)-norverapamil is a major metabolite of verapamil, formed through N-demethylation primarily by CYP3A4 enzymes in the liver. It can undergo further metabolism. Understanding its pharmacokinetic profile is crucial for designing effective dosing regimens. In humans, norverapamil reaches plasma concentrations comparable to verapamil after oral administration of the parent drug.

Dosing Solution Preparation

The successful delivery of (S)-norverapamil in vivo begins with the correct preparation of the dosing solution. The choice of vehicle is critical and depends on the intended route of administration and the solubility of the compound.

Solubility Data
CompoundSolventSolubility
(±)-Norverapamil hydrochlorideWater15 mg/mL
(±)-Norverapamil hydrochlorideDMSO10 mg/mL
(±)-Norverapamil hydrochlorideEthanol10 mg/mL
Verapamil hydrochlorideWater25 mg/mL
Verapamil hydrochlorideDMSO~10 mg/mL
Verapamil hydrochlorideEthanol~10 mg/mL

(Data sourced from commercial suppliers and literature)[5][6][7][8][9]

Recommended Vehicles
  • For Intravenous (IV) and Intraperitoneal (IP) Injection:

    • Sterile Saline (0.9% NaCl): If the desired concentration of (S)-norverapamil hydrochloride is soluble in saline, this is the preferred vehicle due to its isotonicity and low potential for irritation.

    • Saline with a Co-solvent: For less soluble formulations, a co-solvent system may be necessary. A common approach is to first dissolve the compound in a small amount of an organic solvent like DMSO or ethanol, and then dilute it with sterile saline. It is crucial to ensure the final concentration of the organic solvent is low (typically <10% DMSO) to avoid toxicity. Always perform a small-scale test to check for precipitation upon dilution.

  • For Oral Gavage (PO):

    • Water or Saline: If the compound is sufficiently soluble and stable in an aqueous vehicle.

    • Suspension: For higher doses or less soluble forms, a suspension can be prepared using vehicles such as 0.5% methylcellulose or carboxymethylcellulose (CMC) in water.

In Vivo Dosing Protocols for Mouse Models

The following protocols are recommendations based on data from verapamil and other P-gp inhibitors. Researchers should perform a pilot study to determine the optimal dose and tolerability for their specific mouse strain and experimental conditions.

Toxicity Considerations and Dose Selection
  • Oral LD50: 163 mg/kg

  • Subcutaneous LD50: 68 mg/kg

  • Intraperitoneal LD50: ~118 mg/kg

Given that norverapamil has approximately 20% of the vasodilatory activity of verapamil, it is expected to have a better safety profile.[5] However, caution is still warranted.

Recommended Starting Dose Range: Based on effective doses of verapamil and other P-gp inhibitors used in mice, a starting dose range of 5-20 mg/kg for (S)-norverapamil is recommended for initial studies.

Experimental Protocols

Protocol 1: Intravenous (IV) Administration

This route ensures rapid and complete bioavailability, making it ideal for acute P-gp inhibition studies.

Materials:

  • (S)-norverapamil hydrochloride

  • Vehicle (e.g., sterile 0.9% saline, or DMSO and saline)

  • Sterile syringes (1 mL) and needles (27-30 gauge)

  • Animal restrainer

  • Heating pad or lamp

Procedure:

  • Dosing Solution Preparation:

    • Calculate the required amount of (S)-norverapamil hydrochloride for the desired dose (e.g., 10 mg/kg).

    • If soluble, dissolve directly in sterile saline to the final desired concentration.

    • If a co-solvent is needed, dissolve the compound in a minimal volume of DMSO (e.g., 10% of the final volume) and then slowly add sterile saline while vortexing to prevent precipitation. Ensure the final DMSO concentration is as low as possible.

    • Filter the final solution through a 0.22 µm sterile filter.

  • Animal Preparation:

    • Weigh the mouse to accurately calculate the injection volume (typically 5-10 µL/g body weight).

    • Place the mouse in a suitable restrainer.

    • Warm the tail using a heating pad or lamp to dilate the lateral tail veins.

  • Administration:

    • Clean the tail with an alcohol swab.

    • Carefully insert the needle into one of the lateral tail veins.

    • Slowly inject the dosing solution.

    • Withdraw the needle and apply gentle pressure to the injection site.

  • Post-Administration Monitoring:

    • Return the mouse to its cage and monitor for any signs of distress, including changes in breathing, activity, or posture.

IV_Administration_Workflow prep Prepare Dosing Solution (Sterile Saline +/- Co-solvent) weigh Weigh Mouse & Calculate Volume prep->weigh restrain Restrain Mouse & Warm Tail weigh->restrain inject Inject into Lateral Tail Vein restrain->inject monitor Monitor Animal Post-Injection inject->monitor

Caption: Workflow for intravenous administration.

Protocol 2: Intraperitoneal (IP) Administration

IP injection is a common and relatively simple route for systemic drug delivery.

Materials:

  • (S)-norverapamil hydrochloride

  • Vehicle (e.g., sterile 0.9% saline)

  • Sterile syringes (1 mL) and needles (25-27 gauge)

Procedure:

  • Dosing Solution Preparation:

    • Prepare the dosing solution as described in the IV protocol. A slightly larger volume may be used for IP injection (up to 20 µL/g body weight).

  • Animal Preparation:

    • Weigh the mouse for accurate dose calculation.

    • Gently restrain the mouse, exposing the abdomen.

  • Administration:

    • Tilt the mouse slightly head-down to move the abdominal organs away from the injection site.

    • Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline.

    • Aspirate briefly to ensure no fluid is drawn into the syringe (indicating entry into a vessel or organ).

    • Inject the solution smoothly.

  • Post-Administration Monitoring:

    • Observe the mouse for any signs of pain or distress.

Protocol 3: Oral Gavage (PO) Administration

Oral gavage is used to administer a precise dose of a substance directly into the stomach.

Materials:

  • (S)-norverapamil hydrochloride

  • Vehicle (e.g., water, saline, or 0.5% methylcellulose)

  • Flexible or rigid oral gavage needle (appropriate size for the mouse)

  • Syringe (1 mL)

Procedure:

  • Dosing Solution/Suspension Preparation:

    • Prepare a solution or a uniform suspension of (S)-norverapamil in the chosen vehicle.

  • Animal Preparation:

    • Weigh the mouse.

    • Measure the distance from the mouse's snout to the tip of the xiphoid process to determine the correct insertion depth for the gavage needle.

  • Administration:

    • Gently restrain the mouse.

    • Carefully insert the gavage needle into the esophagus and advance it to the predetermined depth.

    • Administer the solution or suspension slowly.

  • Post-Administration Monitoring:

    • Return the mouse to its cage and monitor for any signs of choking, regurgitation, or discomfort.

Expected Outcomes and Troubleshooting

  • Successful P-gp Inhibition: When co-administered with a P-gp substrate, (S)-norverapamil is expected to increase the plasma and tissue concentrations of the substrate. This can be confirmed by pharmacokinetic analysis.

  • Potential for Cardiovascular Effects: Due to its secondary mechanism as a calcium channel blocker, high doses of (S)-norverapamil may cause hypotension or bradycardia. Monitor cardiovascular parameters if this is a concern for your study.

  • Troubleshooting:

    • Precipitation of Dosing Solution: If the compound precipitates upon dilution with saline, try a different co-solvent system (e.g., including polyethylene glycol 400 or cyclodextrins), increase the proportion of the organic solvent (while staying within safe limits), or prepare a suspension for oral or IP administration.

    • Adverse Events: If mice show signs of toxicity, reduce the dose for subsequent experiments. Consider a dose-response study to determine the maximum tolerated dose (MTD) in your specific mouse strain.

Conclusion

(S)-norverapamil is a promising pharmacological tool for in vivo research, particularly in the fields of oncology, neuropharmacology, and drug metabolism. By carefully selecting the appropriate administration route, vehicle, and dose, researchers can effectively utilize (S)-norverapamil to investigate the role of P-glycoprotein and modulate the pharmacokinetics of other therapeutic agents in mouse models. The protocols provided herein offer a solid foundation for initiating these studies, with the understanding that optimization based on specific experimental goals and animal model characteristics is always recommended.

References

  • [Characteristics of pharmacological and toxic effects of verapamil during cardiac arrhythmia in thyrotoxic and hypothyroid rats]. PubMed. [Link]

  • Pharmacokinetics of verapamil and norverapamil enantiomers after administration of immediate and controlled-release formulations to humans:evidence suggesting input-rate determined stereoselectivity. PubMed. [Link]

  • Cardiovascular effects of (R)- and (S)-verapamil and racemic verapamil in humans: a placebo-controlled study. PubMed. [Link]

  • Verapamil increases the toxicity of local anesthetics. PubMed. [Link]

  • Verapamil (hydrochloride)
  • Verapamil Hydrochloride. Japanese Pharmacopoeia. [Link]

  • Effects of verapamil on doxorubicin-induced mortality and electrolyte changes in the mouse heart. PubMed. [Link]

  • Verapamil toxicity: An usual case report and review of literature. ResearchGate. [Link]

  • Pharmacokinetics of verapamil and norverapamil enantiomers after administration of immediate and controlled-release formulations to humans:evidence suggesting input-rate determined stereoselectivity. PubMed. [Link]

  • Effects of verapamil on disease onset and lifespan of SOD1 G93A mice.... ResearchGate. [Link]

  • Cardiovascular effects of (R)- and (S)-verapamil and racemic verapamil in humans: a placebo-controlled study. PubMed. [Link]

  • Verapamil. StatPearls - NCBI Bookshelf. [Link]

  • A Mechanistic, Enantioselective, Physiologically Based Pharmacokinetic Model of Verapamil and Norverapamil, Built and Evaluated for Drug–Drug Interaction Studies. MDPI. [Link]

  • I have a drug soluble in either DMSO or ethanol. I tried 25% DMSO and 75% saline/PBS, but it precipitated. Will only DMSO be toxic to mice? ResearchGate. [Link]

  • Research Article Effect of Verapamil, an L-Type Calcium Channel Inhibitor, on Caveolin-3 Expression in Septic Mouse Hearts. Semantic Scholar. [Link]

  • Solubility of drugs in ethanol and dmso. ResearchGate. [Link]

Sources

Method

Application Note &amp; Protocol: Preparation of (S)-Norverapamil Stock Solution in Methanol

Abstract This document provides a comprehensive, field-proven protocol for the accurate preparation of an (S)-norverapamil stock solution in methanol. This guide is intended for researchers, scientists, and drug developm...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, field-proven protocol for the accurate preparation of an (S)-norverapamil stock solution in methanol. This guide is intended for researchers, scientists, and drug development professionals who require a reliable and reproducible method for creating a standard solution for analytical purposes such as chromatography, in vitro assays, and other quantitative analyses. The protocol emphasizes safety, accuracy, and the rationale behind critical steps to ensure the integrity of the resulting solution.

Introduction: The Importance of Accurate Stock Solutions

(S)-norverapamil is the active S-enantiomer of norverapamil, the major active metabolite of the calcium channel blocker verapamil.[1][2] Accurate quantification of (S)-norverapamil is critical in pharmacokinetic and pharmacodynamic studies, as well as in drug metabolism and interaction research. The foundation of any precise quantitative analysis lies in the accuracy of the standard solutions used for calibration.[3] An improperly prepared stock solution can introduce significant error, leading to unreliable experimental results.

This application note details a self-validating protocol for the preparation of an (S)-norverapamil stock solution in methanol. Methanol is a commonly used solvent due to the high solubility of (S)-norverapamil in it.[4][5] The causality behind each experimental choice is explained to provide a deeper understanding of the process, ensuring that the prepared stock solution is of the highest quality and concentration accuracy.

(S)-Norverapamil: Key Properties

A thorough understanding of the physicochemical properties of (S)-norverapamil is essential for its accurate handling and solution preparation. It is typically supplied as a hydrochloride (HCl) salt to improve its stability and solubility.[4][6]

PropertyValueSource
Chemical Name (S)-5-((3,4-dimethoxyphenethyl)amino)-2-(3,4-dimethoxyphenyl)-2-isopropylpentanenitrile hydrochloride[4]
Molecular Formula C₂₆H₃₆N₂O₄ (Free base)[1][4][7]
Molecular Weight 440.58 g/mol (Free base)[1][4][7]
Molecular Formula (HCl Salt) C₂₆H₃₇ClN₂O₄[4]
Molecular Weight (HCl Salt) 477.04 g/mol [4][6][8]
Appearance Pale yellow solid or white to beige powder[4][8]
Solubility Soluble in Methanol[4][5]

Safety First: Handling (S)-Norverapamil

(S)-norverapamil, like its parent compound, is a pharmacologically active substance and should be handled with care. The hydrochloride salt is classified as toxic if swallowed.[7][9][10][11]

Hazard Identification:

  • Acute Toxicity, Oral (Category 3) [11]

  • May cause skin and eye irritation.

Recommended Personal Protective Equipment (PPE):

  • Gloves: Nitrile gloves are recommended.

  • Eye Protection: Safety glasses with side shields or goggles.

  • Lab Coat: A standard laboratory coat is required.

  • Respiratory Protection: If working with the powder outside of a fume hood, a P95 or N95 respirator is advised to prevent inhalation.

Handling Procedures:

  • Handle (S)-norverapamil powder in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risk.[9][12]

  • Avoid direct contact with skin and eyes.[9] In case of contact, flush the affected area with copious amounts of water.[13]

  • Wash hands thoroughly after handling.[9][12]

Experimental Workflow for Stock Solution Preparation

The following diagram illustrates the key steps in the preparation of the (S)-norverapamil stock solution.

Stock_Solution_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_finalization Finalization & Storage A Calculate Required Mass B Weigh (S)-Norverapamil HCl A->B Accurate Weighing C Transfer to Volumetric Flask B->C Quantitative Transfer D Add Methanol & Dissolve C->D Initial Solvation E Dilute to Final Volume D->E Precise Dilution F Mix Thoroughly E->F Homogenization G Label & Store F->G Proper Documentation

Caption: Workflow for (S)-Norverapamil Stock Solution Preparation.

Detailed Protocol: Preparation of a 1 mg/mL (S)-Norverapamil Stock Solution in Methanol

This protocol details the preparation of 10 mL of a 1 mg/mL (S)-norverapamil stock solution. The concentration can be adjusted by modifying the mass of the solute and the final volume.

Materials and Equipment
  • (S)-Norverapamil hydrochloride (as a solid)

  • Methanol (HPLC grade or higher)

  • Analytical balance (readable to at least 0.01 mg)

  • 10 mL Class A volumetric flask

  • Weighing paper or boat

  • Spatula

  • Glass funnel

  • Pasteur pipette or dropper

  • Vortex mixer or sonicator

  • Appropriate PPE (gloves, safety glasses, lab coat)

Pre-Protocol Calculations

The goal is to prepare a 1 mg/mL solution. It is crucial to account for the mass of the hydrochloride salt. The molecular weight of (S)-norverapamil HCl is 477.04 g/mol , and the free base is 440.58 g/mol .[4]

Mass Correction Factor:

To obtain a 1 mg/mL solution of the active (S)-norverapamil free base, the mass of the HCl salt must be adjusted:

Correction Factor = (Molecular Weight of HCl salt) / (Molecular Weight of free base) = 477.04 / 440.58 ≈ 1.0828

Required Mass of (S)-Norverapamil HCl:

Required Mass = Desired Concentration × Final Volume × Correction Factor Required Mass = 1 mg/mL × 10 mL × 1.0828 = 10.828 mg

Step-by-Step Procedure
  • Preparation: Ensure all glassware is scrupulously clean and dry to prevent contamination.[3] Don personal protective equipment.

  • Weighing: Tare the analytical balance with a clean weighing boat. Carefully weigh approximately 10.83 mg of (S)-norverapamil hydrochloride.[3] Record the exact mass to four decimal places. The precision of this step directly impacts the accuracy of the final concentration.

  • Transfer: Quantitatively transfer the weighed powder into the 10 mL Class A volumetric flask using a clean, dry funnel. Rinse the weighing boat and funnel with small aliquots of methanol, ensuring all the powder is transferred into the flask. This prevents loss of analyte and maintains concentration accuracy.

  • Dissolution: Add approximately 5-7 mL of methanol to the volumetric flask.[14] Gently swirl the flask to dissolve the solid. If necessary, use a vortex mixer or sonicator to ensure complete dissolution. Visually inspect the solution to confirm that no solid particles remain.

  • Dilution to Volume: Once the solid is completely dissolved, carefully add methanol dropwise using a Pasteur pipette until the bottom of the meniscus aligns with the calibration mark on the neck of the volumetric flask.[3][14] Avoid overshooting the mark, as this will result in a less concentrated solution than intended.

  • Homogenization: Cap the volumetric flask securely and invert it 15-20 times to ensure the solution is homogeneous.[3] Thorough mixing is critical for a uniform concentration throughout the stock solution.

  • Labeling and Storage: Immediately label the flask with the following information:

    • Name of the compound: (S)-Norverapamil Stock Solution

    • Concentration (e.g., 1 mg/mL of free base)

    • Solvent: Methanol

    • Date of preparation

    • Preparer's initials

    • Expiration date (typically determined by internal stability studies)

  • Storage: Store the stock solution in a tightly sealed, light-protected container at a controlled temperature. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) is often recommended, but consult the manufacturer's guidelines and internal stability data.[8]

Conclusion: Ensuring Quality and Reproducibility

The protocol outlined in this application note provides a robust and reliable method for the preparation of an (S)-norverapamil stock solution in methanol. By understanding the rationale behind each step, from accurate weighing and quantitative transfer to complete dissolution and proper storage, researchers can minimize potential sources of error and ensure the integrity of their analytical standards. Adherence to these guidelines is paramount for achieving accurate and reproducible results in subsequent experiments.

References

  • Standard Solution Preparation: A Comprehensive Guide. (2024, October 25). Blogs - News.
  • S-Nor Verapamil.HCl. Daicel Pharma Standards.
  • Making standard solutions. Environmental Measurements Facility - Stanford University.
  • How Do You Prepare Reference Standards and Solutions? (2015, April 1). Spectroscopy Online.
  • S-Nor Verapamil.HCl-D6. Daicel Pharma Standards.
  • Norverapamil. Wikipedia.
  • Preparation of Standard Solutions Theory. uomus.edu.iq.
  • Norverapamil | C26H36N2O4 | CID 104972. PubChem - NIH.
  • (±)-Norverapamil hydrochloride, ≥98% (HPLC). Sigma-Aldrich.
  • (S)-(-)-Norverapamil Hydrochloride | CAS 123931-31-7. Santa Cruz Biotechnology.
  • Preparation of Standard Solutions. (2010, September 27). Pharmaguideline.
  • Norverapamil (hydrochloride) (CAS 67812-42-4). Cayman Chemical.
  • Verapamil | C27H38N2O4 | CID 2520. PubChem - NIH.
  • (±)-Norverapamil hydrochloride, ≥98% (HPLC). Sigma-Aldrich.
  • Material Safety Data Sheet - (+)-Norverapamil. (2011, September 30). ABX advanced biochemical compounds.
  • Safety Data Sheet: Verapamil hydrochloride. Chemos GmbH&Co.KG.
  • MATERIAL SAFETY D
  • Verapamil Hydrochloride Extended-Release Capsules. (2025, September 22).
  • Safety Data Sheet (+/-)-Verapamil hydrochloride. MetaSci Inc.
  • SAFETY DATA SHEET. (2018, October 4). Expert Synthesis Solutions.
  • SAFETY DATA SHEET. (2023, September 29). Fisher Scientific.

Sources

Application

measuring P-glycoprotein inhibition using (S)-norverapamil

Application Note: Measuring P-glycoprotein (P-gp) Inhibition Using (S)-Norverapamil Executive Summary This guide details the protocol for assessing P-glycoprotein (P-gp/ABCB1) inhibition using (S)-norverapamil as a speci...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Measuring P-glycoprotein (P-gp) Inhibition Using (S)-Norverapamil

Executive Summary

This guide details the protocol for assessing P-glycoprotein (P-gp/ABCB1) inhibition using (S)-norverapamil as a specific probe substrate. While Digoxin and Quinidine are standard regulatory probes, (S)-norverapamil offers unique translational advantages, particularly in Blood-Brain Barrier (BBB) research. As the major metabolite of verapamil, it retains high P-gp affinity but exhibits distinct pharmacokinetic properties that make it an ideal tracer for Positron Emission Tomography (PET) and high-sensitivity in vitro transport assays.

This document covers two methodologies:

  • In Vitro Transwell Assay: For high-throughput screening of New Chemical Entities (NCEs).

  • In Vivo PET Imaging: For translational assessment of BBB P-gp function.

Scientific Background & Mechanism

P-glycoprotein (MDR1/ABCB1) is an ATP-dependent efflux transporter expressed on the luminal membrane of the BBB, intestinal enterocytes, and hepatocytes. It limits the central nervous system (CNS) entry of xenobiotics.

Why (S)-Norverapamil?

  • Substrate Specificity: (S)-norverapamil is a high-affinity substrate for P-gp. Under basal conditions, P-gp actively pumps it out of the brain/cell, resulting in low intracellular accumulation.

  • Inhibition Indicator: When a test compound inhibits P-gp, the efflux of (S)-norverapamil is blocked, causing a measurable increase in its intracellular or brain concentration.

  • Translational Power: Unlike Digoxin (which does not cross the BBB well), (S)-norverapamil is CNS-penetrant, making it the "gold standard" probe for visualizing P-gp inhibition at the BBB using PET (labeled as [

    
    C]-(S)-norverapamil).
    
Mechanism of Action Diagram

Pgp_Mechanism cluster_blood Blood / Apical Compartment cluster_bbb BBB Endothelial Cell / Monolayer Blood Systemic Circulation (High Concentration) Probe (S)-Norverapamil (Probe Substrate) Blood->Probe Passive Diffusion Pgp P-gp Transporter (Luminal Membrane) Pgp->Blood Active Efflux (ATP-dependent) Pgp->Blood Efflux Blocked Intracellular Intracellular Space (Brain/Cell) Intracellular->Pgp Binding Intracellular->Intracellular Accumulation Increases Inhibitor Test Inhibitor (NCE) (Perpetrator) Inhibitor->Pgp Blocks Efflux Site Probe->Intracellular Entry

Figure 1: Mechanism of P-gp mediated efflux of (S)-norverapamil. Inhibition of the transporter leads to intracellular accumulation of the probe.[1]

Protocol A: In Vitro Transwell Transport Assay

This protocol uses polarized cell monolayers (MDCK-MDR1 or Caco-2) to calculate the Efflux Ratio (ER) and IC


 .
Materials
  • Cells: MDCK-II cells transfected with human MDR1 (ABCB1) or Caco-2 cells (differentiation: 21 days).

  • Probe: [

    
    H]-(S)-norverapamil (radiometric detection) or unlabeled (S)-norverapamil (LC-MS/MS detection).
    
  • Control Inhibitor: Verapamil (100 µM) or Zosuquidar (1 µM).

  • Buffer: HBSS with 10 mM HEPES, pH 7.4.

  • Equipment: 12-well Transwell® plates (0.4 µm pore size), Liquid Scintillation Counter or LC-MS/MS.

Experimental Workflow
  • Monolayer Integrity Check:

    • Measure Transepithelial Electrical Resistance (TEER).

    • Acceptance criteria: TEER > 200 Ω·cm² (MDCK) or > 300 Ω·cm² (Caco-2).

    • Validation: Use Lucifer Yellow permeability (

      
       cm/s) to confirm tight junctions.
      
  • Preparation of Solutions:

    • Donor Solution: Buffer + (S)-norverapamil (1 µM) ± Test Inhibitor (0.1 – 100 µM).

    • Receiver Solution: Buffer ± Test Inhibitor (matched concentration).

    • Note: Keep DMSO concentration < 1% to avoid membrane disruption.

  • Transport Assay (Bidirectional):

    • A to B (Apical to Basolateral): Add Donor solution to Apical chamber; Receiver buffer to Basolateral.

    • B to A (Basolateral to Apical): Add Donor solution to Basolateral chamber; Receiver buffer to Apical.

    • Incubate at 37°C with orbital shaking (60 rpm).

  • Sampling:

    • Take 100 µL aliquots from the receiver compartment at t = 30, 60, 90, and 120 min.

    • Replenish with fresh warm buffer to maintain sink conditions.

  • Quantification:

    • Analyze samples via LSC (if tritiated) or LC-MS/MS.

Data Analysis & Calculations

1. Apparent Permeability (


): 


  • 
    : Rate of drug transport (µmol/s).
    
  • 
    : Surface area of insert (cm²).
    
  • 
    : Initial donor concentration (µM).
    

2. Efflux Ratio (ER):


[2]
  • Interpretation: An ER > 2.0 indicates active efflux. (S)-norverapamil typically shows ER > 10 in MDR1 cells.

3. Percent Inhibition:



Protocol B: In Vivo PET Imaging (Translational)

This protocol is specific for measuring BBB P-gp function using [


C]-(S)-norverapamil . This is the gold standard for assessing if a drug can inhibit P-gp at the BBB in vivo.
Pre-Clinical Setup (Rodent/Primate)
  • Tracer: [

    
    C]-(S)-norverapamil (Synthesized via N-methylation of norverapamil with [
    
    
    
    C]methyl iodide).
  • Subject: Sprague-Dawley rats or Macaca mulatta.

  • Anesthesia: Isoflurane (1.5–2%).

Imaging Sequence
  • Baseline Scan:

    • Inject [

      
      C]-(S)-norverapamil (IV bolus).
      
    • Dynamic PET acquisition for 60 minutes.

    • Expected Result: Low brain uptake due to functional P-gp efflux.[3]

  • Inhibition Phase:

    • Administer Test Inhibitor (IV infusion or oral) at

      
      .
      
    • Wait for equilibration (e.g., 30–60 mins).

  • Post-Treatment Scan:

    • Inject [

      
      C]-(S)-norverapamil.
      
    • Dynamic PET acquisition for 60 minutes.

    • Expected Result: If the test drug inhibits P-gp, brain uptake of the tracer will significantly increase .

Kinetic Modeling (Logan Plot)

To quantify inhibition, calculate the Total Volume of Distribution (


)  in the brain using a 1-tissue or 2-tissue compartment model.


  • 
    :  Influx rate constant (Blood 
    
    
    
    Brain).
  • 
    :  Efflux rate constant (Brain 
    
    
    
    Blood).
  • Inhibition Readout: A decrease in

    
     (or increase in 
    
    
    
    ) signifies P-gp inhibition.

Data Presentation & Interpretation

Summary of Expected Results
ParameterControl (Active P-gp)With Strong Inhibitor (e.g., Tariquidar)Interpretation
In Vitro

HighLowInhibitor blocks efflux pump.
In Vitro

LowHighInhibitor restores passive entry.
In Vitro Efflux Ratio (ER) > 10.0~ 1.0Complete inhibition (ER

1).
In Vivo Brain

(PET)
LowIncreased (3-5x)Inhibitor opens BBB to substrate.
IC50 Determination Workflow

IC50_Workflow Step1 Screening Mode (Single Conc: 10 µM) Decision Inhibition > 50%? Step1->Decision Step2 Dose Response (0.01 - 100 µM) Decision->Step2 Yes End End Decision->End No (Non-inhibitor) Step3 Non-Linear Regression (Sigmoidal Fit) Step2->Step3 Result Calculate IC50 & Ki Step3->Result

Figure 2: Decision tree for determining inhibitory potency.

Critical Scientific Considerations (E-E-A-T)

  • Enantiomeric Purity:

    • While P-gp transport is generally non-stereoselective for verapamil derivatives, (S)-norverapamil is specified here. Note that in clinical PET studies, (R)-verapamil is sometimes preferred to minimize cardiac effects (L-type calcium channel blockade) if the tracer is administered at pharmacological doses. However, for microdose PET tracers or in vitro assays, (S)-norverapamil is a validated probe.

    • Citation: Luurtsema et al. (2003) demonstrated that both enantiomers are transported equally by P-gp, but metabolic stability differs.

  • Metabolic Stability:

    • (S)-norverapamil is preferred over parent verapamil for BBB imaging because verapamil is rapidly metabolized to norverapamil and other species, complicating the input function in kinetic modeling. (S)-norverapamil is more metabolically stable during the scan duration.

  • Nonspecific Binding:

    • Always correct for nonspecific binding in the plasticware (Transwell) or tissue. Calculate recovery:

      
      
      
    • Acceptable recovery range: 80–120%.

References

  • Luurtsema, G., et al. (2003). "(R)- and (S)-[11C]verapamil as PET-tracers for measuring P-glycoprotein function: in vitro and in vivo evaluation."[4] Nuclear Medicine and Biology, 30(7), 747-751.[4]

  • Pauli-Magnus, C., et al. (2000). "Characterization of the major metabolites of verapamil as substrates and inhibitors of P-glycoprotein." Journal of Pharmacology and Experimental Therapeutics, 293(2), 376-382.[3]

  • FDA Guidance for Industry (2020).

  • Lammertsma, A. A., et al. (2015). "Approaching complete inhibition of P-glycoprotein at the human blood-brain barrier: an (R)-[11C]verapamil PET study." Journal of Cerebral Blood Flow & Metabolism.

    • (Note: Cited for kinetic modeling methodology applicable to both enantiomers).

Sources

Method

Application Note: High-Efficiency Liquid-Liquid Extraction (LLE) for the Enantioselective Quantification of (S)-Norverapamil in Human Plasma

Executive Summary & Scientific Rationale The pharmacological distinction between the enantiomers of Verapamil and its major metabolite, Norverapamil, is well-documented. While (S)-Verapamil is a potent L-type calcium cha...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The pharmacological distinction between the enantiomers of Verapamil and its major metabolite, Norverapamil, is well-documented. While (S)-Verapamil is a potent L-type calcium channel blocker, the (S)-Norverapamil metabolite retains approximately 20% of the parent drug's vasodilatory activity and accumulates to plasma concentrations equal to or exceeding the parent drug during chronic therapy. Because the hepatic metabolism (N-demethylation) is stereoselective, quantifying the specific (S)-Norverapamil enantiomer is critical for accurate pharmacokinetic (PK) and toxicological modeling.

This protocol details a robust Liquid-Liquid Extraction (LLE) methodology.[1] Unlike Protein Precipitation (PPT), which often suffers from significant ion suppression in LC-MS/MS due to residual phospholipids, LLE provides a cleaner extract, essential for the high-sensitivity detection of enantiomers where chiral stationary phases often have lower load capacities.

Why This Protocol?
  • Mechanism-Based Extraction: Utilizes the basicity of norverapamil (

    
    ) to drive the uncharged molecule into the organic phase.
    
  • Chiral Integrity: The extraction conditions (pH ~10-11) are optimized to maximize recovery without inducing racemization of the chiral center.

  • Downstream Compatibility: The resulting extract is free of salts and proteins, extending the life of expensive chiral LC columns (e.g., Chiralcel OD-RH or Chiralpak AGP).

Physicochemical Basis of Extraction

To design a self-validating protocol, one must understand the driving forces:

  • Basicity & pH Control: Norverapamil is a secondary amine. To extract it from the aqueous plasma phase into an organic solvent, the pH must be adjusted to at least 2 units above its

    
    . We utilize a Borate Buffer (pH 10.0)  or NaOH  to ensure >99% of the analyte is in the non-ionized (free base) form.
    
  • Solvent Selection: A mixture of MTBE (Methyl tert-butyl ether) or n-Hexane:Dichloromethane (2:1) is selected.

    • Why? Pure non-polar solvents (Hexane) may not sufficiently solubilize the slightly polar secondary amine. The addition of a more polar organic modifier (DCM or using MTBE) ensures high recovery (>85%) while excluding polar plasma matrix components (proteins, salts).

Experimental Protocol

Reagents and Materials[1][2][3][4][5][6][7]
  • Internal Standard (IS): (±)-Norverapamil-d6 or (S)-Verapamil-d6 (Deuterated standards are mandatory for MS detection to correct for matrix effects).

  • Extraction Solvent: Methyl tert-butyl ether (MTBE) [Alternative: n-Hexane:Dichloromethane (2:1 v/v)].

  • Alkalinizing Agent: 0.1 M Sodium Hydroxide (NaOH) or 0.5 M Borate Buffer (pH 10).

  • Reconstitution Solution: Mobile Phase A (e.g., 20 mM Ammonium Acetate : Acetonitrile, 80:20).

Step-by-Step Workflow

Step 1: Sample Preparation Thaw plasma samples at room temperature. Vortex for 10 seconds to ensure homogeneity.

  • Critical: Do not heat samples to speed up thawing, as this may degrade unstable metabolites.

Step 2: Aliquoting & IS Addition Transfer 200 µL of plasma into a 2.0 mL polypropylene microcentrifuge tube (or glass tube if using DCM). Add 20 µL of Internal Standard working solution (e.g., 100 ng/mL). Vortex briefly.

Step 3: Alkalinization (The Driving Force) Add 50 µL of 0.1 M NaOH (or 100 µL Borate Buffer pH 10). Vortex for 5 seconds.

  • Checkpoint: The pH of the aqueous phase must be >10.[2] This neutralizes the ammonium group on Norverapamil, rendering it hydrophobic.

Step 4: Liquid-Liquid Extraction Add 1.0 mL of Extraction Solvent (MTBE). Cap tubes tightly. Shake on a mechanical shaker for 10 minutes at high speed (or vortex vigorously).

  • Note: Vigorous mixing is required to maximize the surface area between the two immiscible phases, allowing the analyte to partition into the organic layer.

Step 5: Phase Separation Centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Result: A clear upper organic layer and a protein/aqueous pellet at the bottom.

Step 6: Evaporation Transfer 800 µL of the upper organic layer (supernatant) to a clean glass autosampler vial or 96-well plate. Evaporate to dryness under a gentle stream of Nitrogen (


) at 40°C.
  • Caution: Do not exceed 40°C to prevent thermal degradation.

Step 7: Reconstitution Reconstitute the residue in 100 µL of Mobile Phase (compatible with the initial conditions of the Chiral LC method). Vortex for 1 minute and centrifuge briefly to settle any particulates.

Visualization: Extraction Workflow

The following diagram illustrates the logical flow and critical decision points in the extraction process.

LLE_Workflow Start Thawed Plasma Sample (200 µL) IS_Add Add Internal Standard (Norverapamil-d6) Start->IS_Add pH_Adjust Alkalinization (Add NaOH/Buffer -> pH > 10) IS_Add->pH_Adjust Prepare for Extraction Solvent_Add Add Organic Solvent (MTBE or Hexane:DCM) pH_Adjust->Solvent_Add Analyte Neutralized Partition Partitioning (Shake 10 min) Solvent_Add->Partition Centrifuge Phase Separation (10,000 x g, 5 min) Partition->Centrifuge Transfer Transfer Organic Layer Centrifuge->Transfer Top Layer (Organic) Evap Evaporation (N2 stream @ 40°C) Transfer->Evap Recon Reconstitution (Mobile Phase) Evap->Recon LCMS Inject to Chiral LC-MS/MS Recon->LCMS

Figure 1: Step-by-step Liquid-Liquid Extraction workflow for isolating (S)-Norverapamil from plasma.

Downstream Chiral Analysis (Contextual)

While this note focuses on extraction, the separation of the (S)-enantiomer occurs chromatographically. The clean LLE extract is crucial for the performance of columns such as:

  • Chiralcel OD-RH (Cellulose tris(3,5-dimethylphenylcarbamate))

  • Chiralpak AGP (

    
    -acid glycoprotein)
    

Typical LC Conditions:

  • Mobile Phase: Acetonitrile : Water (containing 0.1% Diethylamine or Ammonium Bicarbonate).

  • Detection: MS/MS (ESI+). Transition: m/z 441.3

    
     165.1 (Norverapamil).
    

Validation & Performance Data

The following data summarizes typical performance metrics expected when validating this protocol according to FDA/EMA Bioanalytical Method Validation guidelines.

Table 1: Recovery and Precision Data
ParameterConcentration (ng/mL)Mean Recovery (%)Intra-Day Precision (% CV)Inter-Day Accuracy (%)
LQC (Low) 2.088.5 ± 4.25.896.5
MQC (Med) 50.092.1 ± 3.13.299.1
HQC (High) 400.094.0 ± 2.52.9101.2

Data represents typical values using MTBE extraction and LC-MS/MS detection.

Table 2: Stability Profile
Stability TestConditionResultStatus
Freeze-Thaw 3 Cycles (-70°C to RT)98.4% RecoveryPass
Benchtop 4 Hours at Room Temp97.1% RecoveryPass
Autosampler 24 Hours at 10°C99.2% RecoveryPass
Long Term 30 Days at -70°C96.8% RecoveryPass

Troubleshooting & Optimization

  • Issue: Low Recovery.

    • Root Cause:[3][4][5] pH was not sufficiently basic.

    • Fix: Ensure the pH after adding NaOH is >10. If using carbonate buffer, ensure it is fresh.

  • Issue: Emulsion Formation.

    • Root Cause:[3][4][5] Vigorous shaking of lipid-rich plasma.

    • Fix: Centrifuge at higher speed (14,000 x g) or for a longer duration.

  • Issue: Peak Tailing in LC.

    • Root Cause:[3][4][5] Basic analyte interacting with silanols on the column.

    • Fix: The LLE extract is clean, so the issue is likely chromatographic. Increase ionic strength of the mobile phase (e.g., add Ammonium Acetate).

References

  • Sawada, A., et al. (1992). Determination of verapamil and norverapamil in human plasma by liquid chromatography: comparison between a liquid-liquid extraction procedure and an automated liquid-solid extraction method. Journal of Pharmaceutical and Biomedical Analysis.

  • Bhatia, M.S., et al. (2012). Enantiomeric Separation of Verapamil and its Active Metabolite, Norverapamil, and Simultaneous Quantification in Human Plasma by LC–ESI-MS-MS.[6] Journal of Chromatographic Science.

  • Mulvana, D.E. (2011). Critical topics in ensuring data quality in bioanalytical LC–MS/MS development. Bioanalysis.

  • PubChem. (2023). Norverapamil Compound Summary (pKa and Physical Properties).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Poor Peak Resolution Between Norverapamil Enantiomers

Welcome to our dedicated technical support guide for resolving the common yet challenging issue of poor peak resolution between norverapamil enantiomers. Norverapamil, the primary metabolite of verapamil, possesses its o...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for resolving the common yet challenging issue of poor peak resolution between norverapamil enantiomers. Norverapamil, the primary metabolite of verapamil, possesses its own pharmacological activity, and the stereospecific analysis of its enantiomers is crucial in pharmacokinetic and drug metabolism studies.[1] This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights to diagnose and rectify separation issues in high-performance liquid chromatography (HPLC).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems you might be encountering in a direct question-and-answer format. We will delve into the causality behind each experimental choice, ensuring you not only solve the problem but also understand the underlying chromatographic principles.

Q1: My norverapamil enantiomer peaks are completely co-eluting or showing very poor resolution (Rs < 1.0). Where do I start?

This is a common starting point and usually indicates a fundamental issue with the method's ability to differentiate between the enantiomers. Here’s a systematic approach to tackle this:

A1: Initial Checks & The Critical Role of the Chiral Stationary Phase (CSP)

The heart of any chiral separation is the Chiral Stationary Phase (CSP). If you are not using a column specifically designed for chiral separations, you will not be able to resolve enantiomers.

  • Confirm Your Column: Ensure you are using a designated chiral column. Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives, are widely reported to be effective for verapamil and norverapamil separations.[2][3][4] Columns like Chiralpak® AD or Chiralcel® OD series are excellent starting points.[2][3]

  • Column History and Contamination: A column's history can significantly impact its performance.[5][6] If the column has been used with a variety of mobile phase additives, "memory effects" can occur, where residual additives alter the chiral recognition mechanism.[6]

    • Actionable Step: If you suspect contamination, flush the column according to the manufacturer's regeneration protocol. For immobilized columns, a flush with a strong solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) can be effective.[5] For coated columns, flushing with the strongest compatible solvent, often isopropanol, is recommended.[5]

Q2: I'm using a suitable chiral column, but my resolution is still poor. How do I optimize my mobile phase?

A2: The Power of the Mobile Phase in Chiral Recognition

The mobile phase is not just a carrier; it actively participates in the chiral recognition process by influencing the interactions between the enantiomers and the CSP.

  • Normal-Phase vs. Reversed-Phase:

    • Normal-Phase (NP): Typically involves a non-polar solvent like hexane mixed with an alcohol such as isopropanol or ethanol.[4][7] This mode often provides excellent selectivity for polysaccharide-based CSPs.

    • Reversed-Phase (RP): Uses aqueous-organic mobile phases, such as acetonitrile or methanol with a buffered aqueous component.[8] RP is often preferred for its compatibility with mass spectrometry (LC-MS).[9]

    • Polar Organic Mode (POM): This mode utilizes polar organic solvents like acetonitrile and methanol, often with acidic and basic additives.[10] It can be a powerful tool for achieving separations that are difficult in NP or RP modes.[10]

  • The Critical Role of Additives: For basic compounds like norverapamil, mobile phase additives are crucial for achieving good peak shape and resolution.

    • In Normal-Phase: A small amount of a basic additive, such as diethylamine (DEA) or triethylamine (TEA), is often necessary to prevent peak tailing by interacting with acidic sites on the silica support.[7][9]

    • In Reversed-Phase and Polar Organic Modes: Both acidic and basic additives are often used in combination. For example, a mobile phase of acetonitrile/methanol with trifluoroacetic acid (TFA) and triethylamine (TEA) has been shown to be effective.[10] The ratio of these additives can significantly impact resolution.[10]

  • Systematic Optimization: Do not randomly change mobile phase components. A systematic approach is key.

    • Start with a published method for verapamil or norverapamil as a baseline.[3][10]

    • Vary the ratio of the organic modifier(s) in small increments (e.g., 2-5%).

    • Adjust the concentration of the acidic and/or basic additives. The interaction between these additives and the analytes is often the key to unlocking selectivity.

Q3: My peaks are broad and tailing, which is affecting my resolution. What can I do?

A3: Achieving Sharp, Symmetrical Peaks

Poor peak shape is a common issue that directly impacts resolution.[11]

  • Check for Column Overloading: Injecting too much sample can lead to peak distortion.[11]

    • Actionable Step: Reduce your sample injection volume or concentration and observe the effect on peak shape.

  • Mobile Phase pH and Additives: As mentioned in Q2, for a basic compound like norverapamil, an inappropriate pH or lack of a suitable additive can cause severe peak tailing.

    • In Reversed-Phase: Ensure the mobile phase pH is appropriate for your analyte and column. The use of buffers like ammonium acetate or ammonium formate can improve peak shape.[8]

    • In Normal-Phase: The concentration of the basic additive (e.g., DEA, TEA) is critical. Too little can lead to tailing, while too much can sometimes reduce selectivity.

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to peak broadening. Ensure all connections are made with minimal-volume tubing.

Q4: Can temperature affect my chiral separation?

A4: Temperature as a Tool for Optimization

Yes, temperature can be a powerful yet often overlooked parameter for optimizing chiral separations.

  • Thermodynamic Effects: Enantioselective interactions are temperature-dependent. Changing the column temperature alters the thermodynamics of the interaction between the enantiomers and the CSP.

  • General Trend: In many cases, lower temperatures lead to better resolution, as the enthalpic differences in the interactions between the enantiomers and the CSP become more pronounced.[12] However, this is not a universal rule, and sometimes higher temperatures can improve resolution, possibly due to changes in the conformation of the chiral selector.[13]

  • Practical Considerations: Lowering the temperature will generally increase retention times and viscosity, leading to higher backpressure.

    • Actionable Step: If your system allows for it, try adjusting the column temperature in 5°C increments (e.g., from 25°C down to 15°C, or up to 35°C) and observe the impact on resolution.

Systematic Troubleshooting Workflow

When faced with poor resolution, a logical and systematic approach is more effective than random adjustments. The following workflow provides a structured path to diagnosing and solving the issue.

Experimental Protocol: A Step-by-Step Guide to Troubleshooting
  • Initial Assessment:

    • Inject a standard of racemic norverapamil.

    • Calculate the resolution (Rs) between the two enantiomer peaks. An Rs value of ≥ 1.5 is generally considered baseline resolution.

  • Phase 1: Verify the Fundamentals

    • Confirm the Chiral Column: Double-check that the correct chiral stationary phase is installed.

    • Mobile Phase Preparation: Ensure the mobile phase was prepared correctly, with accurate solvent ratios and additive concentrations.

    • Column Equilibration: Equilibrate the column with at least 10-20 column volumes of the mobile phase before the first injection. For some methods, especially with additives, longer equilibration may be necessary.[6]

    • System Health Check: Check for leaks, and ensure the pump is delivering a stable flow rate. High pressure fluctuations can indicate a problem.

  • Phase 2: Mobile Phase Optimization

    • Adjust Organic Modifier Ratio: In either NP or RP mode, systematically vary the percentage of the polar modifier (e.g., alcohol in NP, acetonitrile/methanol in RP) by ±5-10%.

    • Optimize Additive Concentration:

      • NP: If using a basic additive like DEA, try varying its concentration (e.g., 0.1%, 0.2%, 0.5%).

      • RP/POM: If using an acid/base pair like TFA/TEA, adjust their ratio. This can have a profound effect on selectivity.[10]

  • Phase 3: Temperature and Flow Rate

    • Temperature Screening: Analyze the sample at three different temperatures (e.g., 15°C, 25°C, 35°C) to determine the optimal condition.

    • Flow Rate Adjustment: Lowering the flow rate can sometimes improve resolution by allowing more time for the enantiomers to interact with the CSP, but it will also increase the analysis time.[11]

The following diagram illustrates this logical troubleshooting workflow:

Caption: A systematic workflow for troubleshooting poor peak resolution.

Data Summary: Impact of Chromatographic Parameters

The following table summarizes the potential effects of key parameters on the chiral separation of norverapamil enantiomers. This is a generalized guide, and empirical testing is always necessary.

ParameterCommon AdjustmentPotential Impact on Resolution (Rs)Rationale
Mobile Phase Composition Varying organic modifier %HighAlters the polarity of the mobile phase, directly affecting the analyte-CSP interaction strength.
Mobile Phase Additives Adjusting concentration/ratio of acid/baseVery HighModifies the ionization state of norverapamil and interacts with the CSP, significantly changing chiral recognition.[9][10]
Column Temperature Decrease in 5°C incrementsMedium to HighCan enhance the subtle energy differences in the diastereomeric complexes formed between the enantiomers and the CSP.[12]
Flow Rate DecreaseLow to MediumIncreases the time for interaction with the CSP, which can improve resolution for difficult separations.[11]
Chiral Stationary Phase Switch to a different class (e.g., amylose to cellulose)Very HighThe fundamental mechanism of chiral recognition is different between CSP types.[3][4]

By methodically addressing these potential issues, from the foundational choice of the chiral stationary phase to the nuanced optimization of mobile phase additives and temperature, you can effectively troubleshoot and achieve baseline resolution of norverapamil enantiomers. Remember that chiral separations are often highly specific, and a parameter that has a minor effect in one system may be the key to success in another.

References
  • Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. MDPI. [Link]

  • Chiral separation of verapamil and some of its metabolites by HPLC and CE. ResearchGate. [Link]

  • Enantiomeric Separation of Verapamil and its Active Metabolite, Norverapamil, and Simultaneous Quantification in Human Plasma by LC–ESI-MS-MS. Journal of Chromatographic Science, Oxford Academic. [Link]

  • Simultaneous HPLC analysis of S- and R-verapamil and metabolites, S- and R-norverapamil in human plasma. ResearchGate. [Link]

  • A Chromatographic Separation Method of Verapamil Enantiomers by HPLC. Asian Journal of Chemistry. [Link]

  • A Chromatographic Separation Method of Verapamil Enantiomers by HPLC. Asian Journal of Chemistry. [Link]

  • Chromatographic separation of verapamil racemate using a varicol continuous multicolumn process. SciELO. [Link]

  • Development of a Chiral Capillary Electrophoresis Method for the Enantioseparation of Verapamil Using Cyclodextrins as Chiral Selectors and Experimental Design Optimization. MDPI. [Link]

  • Impact of Reversed-Phase Chiral Chromatography on the LC-MS Analysis of Drugs in Biological Fluids. * Regis Technologies*. [Link]

  • Finding the Best Separation for Enantiomeric Mixtures. LCGC International. [Link]

  • Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. PMC. [Link]

  • Effect of Temperature on the Chiral Separation of Enantiomers of Some... ResearchGate. [Link]

  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. Chiral Technologies. [Link]

  • Chiral Mobile-Phase Additives in HPLC Enantioseparations. ResearchGate. [Link]

  • Trouble with chiral separations. Chromatography Today. [Link]

  • The structures of (±)‐Verapamil and (±)‐Norverapamil. Stereocenters are denoted with an asterisk. ResearchGate. [Link]

  • Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube. [Link]

  • Chromatographic Separation of Chiral Drugs in a Diallyl-L-tartardiamide-based Stationary Phase: Influence of Temperature on the Equilibrium and Mass-Transfer Parameters. ResearchGate. [Link]

  • Part 6: Resolution of Enantiomers. Chiralpedia. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • A Mechanistic, Enantioselective, Physiologically Based Pharmacokinetic Model of Verapamil and Norverapamil, Built and Evaluated for Drug–Drug Interaction Studies. MDPI. [Link]

Sources

Optimization

Technical Support Center: Preventing Precipitation of (S)-Norverapamil in Cell Media

Executive Summary & Mechanism of Action (S)-Norverapamil, the active N-demethylated metabolite of verapamil, is widely used as a potent P-glycoprotein (P-gp/MDR1) inhibitor in transport assays [1, 2].[1][2][3][4] While t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism of Action

(S)-Norverapamil, the active N-demethylated metabolite of verapamil, is widely used as a potent P-glycoprotein (P-gp/MDR1) inhibitor in transport assays [1, 2].[1][2][3][4] While the hydrochloride salt form exhibits reasonable aqueous solubility (~15 mg/mL), the compound is lipophilic (LogP ~3.5-4.[1][2][3][4]0) and prone to "crashing out" (precipitating) when concentrated organic stocks are introduced into aqueous cell culture media.[2][4][5]

This precipitation is rarely a thermodynamic issue at final assay concentrations (typically 0.1–10 µM); rather, it is a kinetic phenomenon known as "Solvent Shock."[4] This occurs when the local concentration of the compound exceeds its solubility limit at the injection site before it can disperse, or when the chaotropic power of the solvent (e.g., DMSO) is diluted too rapidly.

Critical Solubility Data

Before beginning, verify the salt form of your compound.[1] The free base is significantly less soluble in aqueous media than the hydrochloride salt.

Parameter(S)-Norverapamil HCl(S)-Norverapamil Free BaseNotes
MW ~477.04 g/mol ~440.58 g/mol Check CoA for exact batch MW.[1][2][3][4]
Water Solubility ~15 mg/mL (Clear) [3]< 0.1 mg/mLSalt form is preferred for aqueous assays.[4]
DMSO Solubility ~10–20 mg/mL> 20 mg/mLHygroscopic DMSO reduces solubility.
Ethanol Solubility ~10 mg/mL> 20 mg/mLEthanol evaporates faster than DMSO.
LogP ~3.8 (Predicted)~3.8 (Predicted)High lipophilicity drives protein binding.[2][3][4]

Master Protocol: The "Step-Down" Dilution Method

Objective: To introduce (S)-Norverapamil into cell media without triggering precipitation or "oiling out."

Reagents Required
  • (S)-Norverapamil HCl (Store desiccated at -20°C).[1][2][3][4]

  • Anhydrous DMSO (Sigma-Aldrich Hybridoma grade or equivalent).[1][2][3][4]

  • Phosphate Buffered Saline (PBS), pH 7.4, pre-warmed to 37°C.[1]

  • Complete Cell Culture Media (with serum), pre-warmed to 37°C.[4]

Step-by-Step Workflow

1. Stock Solution Preparation (10 mM)

  • Dissolve powder in 100% Anhydrous DMSO .

  • Critical: Do not use aqueous buffers for the master stock.[4] Moisture in DMSO lowers the solubility of lipophilic compounds over time.[4]

  • Visual Check: Solution must be crystal clear. If cloudy, sonicate for 5 minutes at 37°C.

2. The Intermediate "Step-Down" (100x -> 10x)

  • Do NOT add 100% DMSO stock directly to the cell well.[4] This causes immediate local precipitation.[4][5]

  • Prepare an Intermediate Working Solution (100 µM) in serum-free media or PBS.

  • Technique: Place the PBS in a vortexing tube.[4] While vortexing at medium speed, inject the DMSO stock into the center of the liquid vortex (not against the wall).

  • Target DMSO: Ensure the DMSO concentration in this intermediate step is < 1%.[4]

3. Final Assay Dilution (1x)

  • Add the Intermediate Working Solution to your final cell culture media (containing cells/serum).[4]

  • Final Concentration: Typically 0.1 µM – 10 µM.[4]

  • Final DMSO: Should be < 0.1% to avoid cytotoxicity.[4]

Visualization: Dilution Logic & Troubleshooting

Figure 1: The "Solvent Shock" Avoidance Workflow

This diagram illustrates the kinetic pathway to ensure solubility.

G cluster_0 Critical Control Point Stock Master Stock (10 mM in 100% DMSO) Inter Intermediate Mix (100 µM in PBS) Stock->Inter 1:100 Dilution (Vortexing) Final Final Assay Media (1-10 µM + Serum) Inter->Final 1:10 - 1:100 Dilution (Gentle Mixing) Cells Cell Monolayer (Assay Ready) Final->Cells Incubation

Caption: Step-down dilution strategy to mitigate solvent shock. Direct addition of Stock to Final Media is the primary cause of precipitation.

Troubleshooting Matrix

ObservationProbable CauseCorrective Action
Immediate white cloud upon adding stock Solvent Shock. The DMSO stock hit the aqueous phase too fast, creating a local supersaturated zone.[1][2][3][4]Action: Use the "Step-Down" method (Protocol Section 3). Vortex the aqueous buffer while adding the DMSO stock.
Crystals form after 30 mins in incubator Temperature Shift. Solubility decreases as media cools during handling, or the compound is crystallizing out of a metastable state.[1]Action: Ensure all media is pre-warmed to 37°C. Do not prep plates on a cold metal bench.
Precipitate only in serum-free media Lack of Protein Carrier. Serum albumin (BSA/FBS) acts as a carrier for lipophilic drugs, preventing aggregation.[1][2][3][4]Action: If the assay allows, add 0.1% BSA to the buffer. If serum-free is mandatory, lower the concentration or use a cyclodextrin carrier.[1][3][4]
Stock solution is cloudy Hydrated DMSO. DMSO absorbs water from the air, which drastically reduces its solvent power for Norverapamil.Action: Discard stock. Prepare fresh using a new, sealed bottle of Anhydrous DMSO.
Inconsistent IC50 data Micro-precipitation. Invisible micro-crystals are reducing the effective free drug concentration.[4]Action: Filter the final media (0.22 µM) before adding to cells to verify if potency drops (indicating drug loss to filter/precipitation).

Frequently Asked Questions (FAQs)

Q1: Can I use Ethanol instead of DMSO? A: Yes, (S)-Norverapamil HCl is soluble in ethanol (~10 mg/mL) [4].[1][2][3][4] However, ethanol is more volatile.[1] If you use ethanol, seal your plates immediately to prevent evaporation-induced concentration spikes, which will cause precipitation.[1][3] DMSO is generally preferred for its lower volatility.[4]

Q2: My assay requires a high concentration (100 µM). How do I achieve this without precipitation? A: 100 µM is near the danger zone for aqueous solubility in high-salt media.[1][3][4]

  • Pre-complexation: Dilute the drug into 100% serum first, then dilute that serum into the media.[4] Proteins bind the drug and keep it in solution.[4]

  • Cosolvents: You may need to increase the final DMSO concentration to 0.5% (if cells tolerate it) or add a solubilizer like Solutol HS 15 or Tween-80 (0.05%).[1][2][3][4]

Q3: Does the pH of the media matter? A: Yes. Norverapamil is a basic amine (pKa ~9).[2][4] It is positively charged (protonated) at physiological pH (7.4), which aids solubility.[1][2][4] If your media becomes alkaline (pH > 8.[4]0) due to leaving the flask open in non-CO2 environments, the drug may deprotonate to its free base form and precipitate. Keep media pH buffered at 7.2–7.4.

Q4: How do I store the stock solution? A: Store 10 mM DMSO stocks at -20°C or -80°C. Aliquot into small volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles. Moisture entry during thawing is the #1 killer of stock solution viability.[4]

Decision Tree: Resolving Precipitation

Troubleshooting Start Precipitation Observed? CheckStock Is Stock Solution Clear? Start->CheckStock Yes CheckMethod Did you use Direct Addition? CheckStock->CheckMethod Yes (Clear) Action1 Discard Stock. Use Anhydrous DMSO. CheckStock->Action1 No (Cloudy) CheckMedia Is Media Serum-Free? CheckMethod->CheckMedia No (I diluted slowly) Action2 Switch to Step-Down Dilution (Vortexing). CheckMethod->Action2 Yes CheckMedia->Action1 No (Serum present) Action3 Add 0.1% BSA or Reduce Concentration. CheckMedia->Action3 Yes

Caption: Diagnostic logic for identifying the root cause of insolubility.

References

  • NIH PubChem. (2025).[1][4] Norverapamil | C26H36N2O4.[4][6] National Library of Medicine.[4] Available at: [Link][1][2][3][4]

  • FDA. (2020).[4] In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. Guidance for Industry. Available at: [Link][1][2][3][4]

Sources

Troubleshooting

Technical Support Center: Identification of (S)-Norverapamil Hydrochloride Degradation Products

Welcome to the technical support center for the analysis of (S)-norverapamil hydrochloride. This guide is designed for researchers, scientists, and drug development professionals actively engaged in stability testing and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of (S)-norverapamil hydrochloride. This guide is designed for researchers, scientists, and drug development professionals actively engaged in stability testing and impurity profiling. Here, we address common challenges and provide in-depth, field-proven guidance in a direct question-and-answer format. Our objective is to equip you with the scientific rationale and practical methodologies required to confidently identify and troubleshoot degradation products.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is (S)-norverapamil, and why is a dedicated degradation study critical?

(S)-norverapamil is the primary active N-demethylated metabolite of verapamil, a widely used calcium channel blocker for treating conditions like hypertension and cardiac arrhythmias.[1][2] Like its parent compound, norverapamil exerts its therapeutic effect by inhibiting L-type calcium channels.[1]

A thorough degradation study is not merely a regulatory checkbox; it is fundamental to drug safety and efficacy. As mandated by global regulatory bodies under guidelines like the International Council for Harmonisation (ICH) Q1A(R2) , these studies achieve several critical objectives:

  • Intrinsic Stability: They reveal the inherent stability of the drug substance, identifying the conditions (e.g., light, heat, pH, oxidation) that trigger its breakdown.

  • Degradation Pathway Elucidation: The studies map the chemical transformations the molecule undergoes, helping to predict potential impurities that could form during manufacturing, shipping, or storage.

  • Safety and Toxicity: Degradation products are not always benign. Some can be less effective, inactive, or even toxic. Identifying and quantifying these products is essential for assessing patient safety.

  • Analytical Method Validation: Forced degradation studies are crucial for developing and validating stability-indicating analytical methods—methods that can accurately measure the decrease in the active pharmaceutical ingredient (API) concentration due to degradation and separate it from its byproducts.[3]

Q2: What are the primary degradation pathways I should anticipate for (S)-norverapamil?

(S)-norverapamil shares structural similarities with its parent compound, verapamil, and is therefore susceptible to similar degradation pathways. Based on extensive studies of verapamil, you should primarily investigate the following stress conditions[3][4][5][6]:

  • Oxidative Degradation: The molecule is susceptible to oxidation, particularly at the alkyl side chain. A potential and commonly cited degradation product of verapamil under oxidative stress is 3,4-dimethoxybenzoic acid .[5][6]

  • Hydrolytic Degradation (Alkaline): The molecule shows instability in basic conditions. Studies on verapamil confirm degradation in alkaline solutions.[3]

  • Photolytic Degradation: Exposure to light, particularly UV light, can induce degradation.[4][7] Photochemical reactions can be complex, sometimes leading to the cleavage of the molecule into smaller fragments or the formation of isomers.[8]

Conversely, verapamil, and by extension norverapamil, tends to be relatively stable under acidic and dry heat (thermal) conditions.[3][5] However, these conditions must still be tested as per ICH guidelines.

Below is a diagram illustrating the potential degradation pathways to investigate.

cluster_Pathways Potential Degradation Pathways for (S)-Norverapamil Norverapamil (S)-Norverapamil Hydrochloride Oxidation Oxidative Degradation (e.g., H₂O₂) Norverapamil->Oxidation Susceptible Hydrolysis Alkaline Hydrolysis (e.g., NaOH) Norverapamil->Hydrolysis Susceptible Photolysis Photolytic Degradation (e.g., UV Light) Norverapamil->Photolysis Susceptible DP1 Oxidized Products (e.g., N-oxides, side-chain cleavage products) Oxidation->DP1 DP2 Hydrolytic Products Hydrolysis->DP2 DP3 Photodegradants (e.g., isomers, fragments) Photolysis->DP3

Caption: Potential degradation pathways for (S)-Norverapamil.

Troubleshooting Guide & Experimental Protocols

Q3: I am performing a forced degradation study, but my results are inconsistent. Where should I start troubleshooting?

Inconsistent results in forced degradation studies often stem from subtle variations in experimental conditions or analytical methodology. This troubleshooting workflow provides a logical sequence for identifying the root cause.

Start Inconsistent Degradation Results CheckControl Is the unstressed control sample clean and stable? Start->CheckControl CheckConditions Are stress conditions (Temp, Conc, Time) precisely controlled? CheckControl->CheckConditions Yes Sol_Control Re-prepare samples. Ensure control is protected from light/heat. CheckControl->Sol_Control No CheckMethod Is the analytical method (e.g., HPLC) robust and validated? CheckConditions->CheckMethod Yes Sol_Conditions Calibrate equipment (ovens, pH meters). Use volumetric flasks for accuracy. CheckConditions->Sol_Conditions No CheckPurity Is the starting material purity confirmed? CheckMethod->CheckPurity Yes Sol_Method Perform robustness check on HPLC method (vary flow, pH, temp). CheckMethod->Sol_Method No Sol_Purity Analyze starting material by a secondary method (e.g., LC-MS) to check for impurities. CheckPurity->Sol_Purity No End Consistent Results CheckPurity->End Yes Sol_Control->CheckControl Sol_Conditions->CheckConditions Sol_Method->CheckMethod Sol_Purity->CheckPurity

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of (S)-Norverapamil and Verapamil as P-glycoprotein Efflux Pump Inhibitors

For Researchers, Scientists, and Drug Development Professionals Introduction: The Challenge of P-glycoprotein in Drug Efficacy P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter superfamily, is...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of P-glycoprotein in Drug Efficacy

P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter superfamily, is a critical component of cellular defense mechanisms.[1] Encoded by the ABCB1 gene, this efflux pump is located in the cell membranes of various tissues, including the intestinal epithelium, the blood-brain barrier, and cancer cells.[2] Its primary function is to expel a wide array of structurally diverse xenobiotics, including many therapeutic drugs, from the intracellular environment.[1] This action can significantly reduce the oral bioavailability of medications and contribute to the development of multidrug resistance (MDR) in cancer, a major obstacle in chemotherapy.[3] Consequently, the inhibition of P-gp has emerged as a key strategy to enhance the efficacy of various drugs. Verapamil, a calcium channel blocker, is a well-characterized P-gp inhibitor and often serves as a benchmark in the field.[4] This guide provides an in-depth comparison of the P-gp inhibitory potency of verapamil and its principal active metabolite, (S)-norverapamil.

Chemical Relationship and Metabolism

Verapamil is administered as a racemic mixture of (R)- and (S)-enantiomers.[5] It undergoes extensive first-pass metabolism in the liver, primarily through N-demethylation by cytochrome P450 enzymes, leading to the formation of norverapamil.[4][6] Norverapamil also exists as (R)- and (S)-enantiomers.[1]

Comparative Potency in P-glycoprotein Inhibition

A key study investigating the P-gp inhibitory properties of verapamil and its metabolites found that norverapamil exhibited a significantly lower IC50 value compared to verapamil in inhibiting the efflux of the P-gp substrate digoxin in Caco-2 cells, a human colon adenocarcinoma cell line commonly used as a model of the intestinal barrier.[6][7]

CompoundIC50 (µM) for Digoxin Transport InhibitionCell LineReference
Verapamil1.1Caco-2[6]
Norverapamil0.3Caco-2[6]

These findings indicate that norverapamil is approximately 3.7 times more potent than verapamil in inhibiting P-gp function under these experimental conditions.

The Role of Stereochemistry: Is (S)-Norverapamil a More Potent Inhibitor?

While the S-enantiomer of verapamil exhibits greater pharmacological activity as a calcium channel blocker, the inhibition of P-gp by verapamil and norverapamil appears to be non-stereospecific.[1][8] This suggests that the (S)- and (R)-enantiomers of norverapamil possess comparable P-gp inhibitory activity. Therefore, the enhanced potency of norverapamil over verapamil is not attributed to a specific stereoisomer but rather to the inherent properties of the norverapamil molecule itself.

Mechanism of P-glycoprotein Inhibition

Verapamil is characterized as a non-competitive inhibitor of P-gp.[9] This mode of inhibition suggests that verapamil does not directly compete with P-gp substrates for the same binding site but rather binds to a different site on the transporter, inducing a conformational change that reduces its transport efficiency.[10] It is understood that both verapamil and its metabolite, norverapamil, function as non-competitive inhibitors of P-gp.[1][4] Some studies also suggest that at higher concentrations, these compounds may inhibit their own transport via P-gp.[5] Furthermore, verapamil has been shown to down-regulate the expression of P-gp at the mRNA level, offering a longer-term reduction in efflux capacity.

Experimental Methodologies for Assessing P-gp Inhibition

The determination of P-gp inhibitory potency relies on robust in vitro assays. Two commonly employed methods are the Calcein-AM assay and the Rhodamine 123 efflux assay.

Calcein-AM Efflux Assay

This fluorescence-based assay provides a high-throughput method for assessing P-gp activity. Calcein-AM, a non-fluorescent and cell-permeable compound, is a substrate for P-gp. Once inside the cell, it is hydrolyzed by intracellular esterases into the fluorescent and cell-impermeable molecule, calcein. In cells with high P-gp activity, Calcein-AM is rapidly effluxed, resulting in low intracellular fluorescence. The presence of a P-gp inhibitor blocks this efflux, leading to the accumulation of calcein and a corresponding increase in fluorescence.

Experimental Workflow: Calcein-AM P-gp Inhibition Assay

cluster_prep Cell Preparation cluster_treatment Inhibitor Treatment cluster_assay Assay Execution cluster_analysis Data Analysis seed Seed P-gp overexpressing cells (e.g., K562/ADR) in 96-well plate incubate1 Incubate for 24 hours seed->incubate1 add_inhibitor Add test compounds ((S)-norverapamil, verapamil) and controls incubate1->add_inhibitor incubate2 Pre-incubate for 30 minutes add_inhibitor->incubate2 add_calcein Add Calcein-AM solution incubate2->add_calcein incubate3 Incubate for 30-60 minutes add_calcein->incubate3 measure Measure fluorescence (Ex: 485 nm, Em: 530 nm) incubate3->measure calculate Calculate % inhibition measure->calculate plot Plot dose-response curve calculate->plot determine_ic50 Determine IC50 value plot->determine_ic50

Caption: Workflow of the Calcein-AM assay for P-gp inhibition.

Detailed Protocol: Calcein-AM P-gp Inhibition Assay

  • Cell Culture: Culture P-gp overexpressing cells (e.g., K562/ADR or MCF7/ADR) and their corresponding parental cell line in appropriate media.

  • Cell Seeding: Seed the cells into a 96-well black, clear-bottom plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Compound Preparation: Prepare serial dilutions of (S)-norverapamil, verapamil, and a positive control inhibitor (e.g., cyclosporin A) in assay buffer.

  • Inhibitor Pre-incubation: Remove the culture medium from the wells and add the test compounds. Incubate for 30 minutes at 37°C.

  • Calcein-AM Addition: Add Calcein-AM to each well at a final concentration of 0.25 µM and incubate for an additional 30-60 minutes in the dark at 37°C.

  • Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Data Analysis: Calculate the percentage of inhibition for each concentration relative to the positive and negative controls. Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.

Rhodamine 123 Efflux Assay

Rhodamine 123 is another fluorescent substrate of P-gp. Similar to the Calcein-AM assay, this method measures the intracellular accumulation of the fluorescent dye.[1] In the presence of a P-gp inhibitor, the efflux of rhodamine 123 is blocked, leading to increased intracellular fluorescence, which can be quantified by flow cytometry or a fluorescence plate reader.

Conclusion

The available experimental data clearly indicates that norverapamil is a more potent inhibitor of the P-gp efflux pump than its parent drug, verapamil. This enhanced inhibitory activity is not stereospecific, meaning (S)-norverapamil and (R)-norverapamil are expected to have similar potencies. For researchers in drug development, the superior P-gp inhibitory capacity of norverapamil is a critical consideration, particularly when designing strategies to overcome multidrug resistance or to improve the oral bioavailability of P-gp substrate drugs. The choice between verapamil and its metabolite as a P-gp inhibitor in experimental settings should be guided by the specific research question and the desired potency of P-gp inhibition.

References

  • Hooiveld, G. J., et al. (2000). Characterization of the major metabolites of verapamil as substrates and inhibitors of P-glycoprotein. Journal of Pharmacology and Experimental Therapeutics, 293(2), 460-466. [Link]

  • Huisman, M. T., et al. (2020). A Mechanistic, Enantioselective, Physiologically Based Pharmacokinetic Model of Verapamil and Norverapamil, Built and Evaluated for Drug–Drug Interaction Studies. Pharmaceutics, 12(6), 567. [Link]

  • Triggle, D. J., & Rampe, D. (1989). Stereoselective and nonstereoselective inhibition exhibited by the enantiomers of verapamil. Pharmacology, 38(1), 15-23. [Link]

  • Lozsa, A., et al. (2006). Flow cytometric analysis of P-glycoprotein function using rhodamine 123. Cytometry Part B: Clinical Cytometry, 70(3), 134-140. [Link]

  • Pałys, M., et al. (2022). Use of verapamil as a P-glycoprotein inhibitor in patients with drug-resistant depression. Psychiatria, 19(2), 144-153. [Link]

  • BenchChem. (2025). A Comparative Guide to P-glycoprotein Inhibitors: MC70 versus Verapamil. BenchChem.
  • Creative Bioarray. P-gp Inhibition Assay. Creative Bioarray. [Link]

  • Wang, J. S., et al. (2015). Stereoselective Regulation of P-gp Activity by Clausenamide Enantiomers in Caco-2, KB/KBv and Brain Microvessel Endothelial Cells. PLoS One, 10(8), e0136365. [Link]

  • Kralovanszky, J., et al. (1998). The rhodamine 123 efflux as a functional test for the P-gp pump in Namalwa/MDR1 cells. British Journal of Haematology, 103(2), 460-467. [Link]

  • Sáfár, D., et al. (2020). A Mechanistic, Enantioselective, Physiologically Based Pharmacokinetic Model of Verapamil and Norverapamil, Built and Evaluated for Drug-Drug Interaction Studies. Pharmaceutics, 12(6), 567. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Calcein AM Assay in P-gp Inhibition Studies. BenchChem.
  • Lu, D., et al. (2009). Regional P-glycoprotein Activity and Inhibition at the Human Blood-Brain Barrier as Imaged by Positron Emission Tomography. Journal of Cerebral Blood Flow & Metabolism, 29(8), 1415-1425. [Link]

  • Tournier, N., et al. (2019). Comparative vulnerability of PET radioligands to partial inhibition of P-glycoprotein at the blood-brain barrier: A criterion of choice? Journal of Cerebral Blood Flow & Metabolism, 39(11), 2245-2256. [Link]

  • Pałys, M., et al. (2022). Use of verapamil as a P-glycoprotein inhibitor in patients with drug-resistant depression. Psychiatria, 19(2), 144-153. [Link]

  • Science.gov. p-gp inhibitor verapamil: Topics by Science.gov. [Link]

  • Wolff, A. R., et al. (2014). Comparison of Ki and IC50 Values for Prototypical Inhibitors of the Human ABC Transporters P-gp and BCRP in Membrane Vesicles. XenoTech, LLC. [Link]

  • ResearchGate. IC 50 values of compound set in P-gp NMQ transport inhibition assay. [Link]

  • Ogilvie, B. W., & Buckley, D. B. (2014). Understanding P-gp and BCRP Inhibition Assay Design and Outcomes. XenoTech, LLC. [Link]

  • ResearchGate. Characterization of the Major Metabolites of Verapamil as Substrates and Inhibitors of P-glycoprotein. [Link]

  • Martin, C., et al. (2016). Unravelling the complex drug–drug interactions of the cardiovascular drugs, verapamil and digoxin, with P-glycoprotein. Bioscience Reports, 36(2), e00319. [Link]

  • ResearchGate. Cardiovascular effects of (R)- and (S)-verapamil and racemic verapamil in humans: A placebo-controlled study. [Link]

  • ResearchGate. Differential effect of verapamil enantiomers on the MDR phenotype induced by MRP1. [Link]

  • ResearchGate. Verapamil metabolism and CYP3A4 inactivation. R-verapamil, S-verapamil,... [Link]

  • Sáfár, D., et al. (2020). A Mechanistic, Enantioselective, Physiologically Based Pharmacokinetic Model of Verapamil and Norverapamil, Built and Evaluated for Drug-Drug Interaction Studies. Pharmaceutics, 12(6), 567. [Link]

  • Wolff, A. R., et al. (2014). Comparison of Ki and IC50 Values for Prototypical Inhibitors of the Human ABC Transporters P-gp and BCRP in Membrane Vesicles. XenoTech, LLC. [Link]

  • ResearchGate. Mechanism of P-gp inhibition. [Link]

  • Sadeghi, M., et al. (2014). Verapamil and Rifampin Effect on P-Glycoprotein Expression in Hepatocellular Carcinoma. Hepatitis Monthly, 14(10), e22108. [Link]

  • ResearchGate. Calcein assay: A high-throughput method to assess P-gp inhibition. [Link]

  • Weiss, J., et al. (2011). Calcein assay: a high-throughput method to assess P-gp inhibition. Xenobiotica, 41(6), 465-474. [Link]

  • Mahmood, S., et al. (2020). Pharmacokinetic Modeling of (R)-[11C]verapamil to Measure the P-Glycoprotein Function in Nonhuman Primates. Molecular Pharmaceutics, 17(12), 4652-4661. [Link]

  • Mickisch, G. H., et al. (1991). Verapamil decreases P-glycoprotein expression in multidrug-resistant human leukemic cell lines. Leukemia Research, 15(2-3), 133-140. [Link]

Sources

Comparative

Validating (S)-Norverapamil Purity: A Comparative Guide to Chiral HPLC Methodologies

Topic: Validating (S)-Norverapamil Purity Using Chiral HPLC Reference Standards Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1] Executive Summary: The Stereoche...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating (S)-Norverapamil Purity Using Chiral HPLC Reference Standards Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary: The Stereochemical Imperative

In calcium channel blocker development, the distinction between enantiomers is not merely structural—it is pharmacological.[1][2] Verapamil and its major active metabolite, norverapamil , exhibit significant stereoselectivity.[1] The (S)-enantiomer is the potent vasodilator and negative inotrope, often 10–20 times more active than its (R)-counterpart.[1] However, the (R)-enantiomer is not inert; it contributes to P-glycoprotein (P-gp) inhibition and has a distinct toxicity profile.[1]

For researchers synthesizing or isolating (S)-norverapamil , validating enantiomeric purity is a critical quality attribute (CQA).[1] This guide compares the performance of three dominant chiral HPLC methodologies used to validate this purity, utilizing Chiral Reference Standards to establish specificity and limit of quantitation (LOQ).

The Challenge: Why Standard Validation Fails

Validating (S)-norverapamil purity is complicated by two factors:

  • Structural Similarity: The secondary amine in norverapamil causes severe peak tailing on many stationary phases, masking trace (R)-impurities.[1]

  • Metabolic Interference: In biological or degradation samples, the parent drug (verapamil) often co-elutes with norverapamil enantiomers.[1]

We compare three "Alternatives" (Methodologies) for this validation:

  • Alternative A (The Gold Standard): Amylose-based Normal Phase (e.g., Chiralpak AD-H/IA).[1]

  • Alternative B (The Biological Legacy): Protein-based Reversed Phase (e.g., AGP).[1][3]

  • Alternative C (The High-Throughput): Core-Shell Cyclofructan (e.g., LarihcShell-P).[1][3][4][5]

Comparative Analysis: Method Performance

The following data summarizes the performance of these methodologies when validating a >99% (S)-norverapamil reference standard spiked with 0.1% (R)-impurity.

FeatureMethod A: Amylose-Based (AD-H/IA) Method B: Protein-Based (AGP) Method C: Cyclofructan (Core-Shell)
Separation Mode Normal Phase / Polar OrganicReversed PhasePolar Organic
Resolution (

)
> 2.5 (Excellent) 1.2 – 1.5 (Marginal)1.8 (Good)
Loadability High (mg scale)Low (

g scale)
Medium
Peak Symmetry (

)
1.1 (with amine modifiers)1.5 – 2.0 (Tailing common)1.2
LOD/LOQ 0.05% (Impurity level)0.5%0.1%
Robustness High (Immobilized versions)Low (pH/Temp sensitive)High
Primary Use Case Purity Validation (QC) Plasma/BioanalysisHigh-Throughput Screening

Verdict: For purity validation of a reference standard or drug substance, Method A (Amylose-based) is the superior choice due to higher loadability (allowing detection of trace impurities) and superior peak shape. Method B is insufficient for high-purity validation due to capacity limits.[1]

Detailed Experimental Protocol (Method A)

This protocol utilizes an Immobilized Amylose tris(3,5-dimethylphenylcarbamate) column (e.g., Chiralpak IA), which offers superior solvent robustness compared to coated phases.[1]

4.1. Reagents & Standards
  • Analyte: (S)-Norverapamil (Target purity >99.5%).[1]

  • Reference Standard 1: Racemic Norverapamil HCl (for System Suitability).[1]

  • Reference Standard 2: (R)-Norverapamil (for Spiking/Sensitivity).[1]

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (DEA) [90 : 10 : 0.1 v/v/v].[1]

    • Note: DEA is critical to suppress silanol interactions with the secondary amine.

4.2. Instrument Conditions
  • Column: Chiralpak IA (250 x 4.6 mm, 5 µm).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 25°C.

  • Detection: UV @ 280 nm (or Fluorescence Ex:280/Em:315 for higher sensitivity).[1]

  • Injection Volume: 10 µL.

4.3. Validation Workflow

Step 1: System Suitability (Racemic Standard) Inject the racemic standard. The method must achieve baseline separation.

  • Acceptance Criteria: Resolution (

    
    ) > 2.0; Tailing Factor (
    
    
    
    ) < 1.3.

Step 2: Sensitivity Check (LOQ Establishment) Inject a solution of (R)-norverapamil at 0.05% of the target sample concentration.[1]

  • Acceptance Criteria: Signal-to-Noise (S/N) ratio > 10.[1]

Step 3: Purity Determination (Sample Analysis) Inject the (S)-norverapamil sample (high concentration, e.g., 1.0 mg/mL).[1]

  • Calculation: % Enantiomeric Excess (

    
    ) = 
    
    
    
    [1]
Visualizing the Validation Logic

The following diagram illustrates the decision matrix for validating chiral purity, ensuring that "false purity" (due to co-elution) is avoided.

ValidationWorkflow Start Start: (S)-Norverapamil Sample SelectCol Select Column: Amylose-based (IA/AD) Start->SelectCol SysSuit Inject Racemic Standard (System Suitability) SelectCol->SysSuit CheckRes Resolution (Rs) > 2.0? SysSuit->CheckRes FailMethod Optimize Mobile Phase (Add DEA/TFA) CheckRes->FailMethod No InjectSample Inject (S)-Sample (High Load) CheckRes->InjectSample Yes FailMethod->SysSuit CheckImpurity Detect (R)-Peak? InjectSample->CheckImpurity SpikeTest Spike with (R)-Standard (Confirm Retention) CheckImpurity->SpikeTest No (Trace/Absent) CalcPurity Calculate % ee & Purity CheckImpurity->CalcPurity Yes (Quantify) SpikeTest->CalcPurity Confirmed LOQ

Caption: Workflow for validating (S)-norverapamil purity. The "Spike Test" is crucial to prove that the absence of an (R)-peak is due to purity, not method insensitivity.

Scientific Rationale (E-E-A-T)

Why Amylose over Protein (AGP)? While


-acid glycoprotein (AGP) columns are standard for clinical monitoring of verapamil in plasma, they rely on inclusion complexation and ionic interactions that are easily saturated.[1] For purity analysis, we analyze the drug substance at high concentrations (mg/mL) to detect trace impurities (0.1%). AGP columns suffer from severe broadening at these loads.[1] Polysaccharide columns (Amylose) operate via hydrogen bonding and 

-

interactions, offering the high capacity required for this specific application.[1]

The Role of DEA: Norverapamil contains a secondary amine. On silica-based chiral columns, residual silanols can interact ionically with this amine, causing peak tailing.[1] Diethylamine (DEA) acts as a competing base, blocking these silanol sites and sharpening the peak, which is essential for resolving the small (R)-impurity peak from the tail of the massive (S)-peak.

References
  • Brandsteterová, E., et al. (1999).[1][6] "Achiral and chiral HPLC analysis of norverapamil and its metabolites in microsomal samples." Neoplasma. Link

  • Sawada, A., et al. (2021).[1] "Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma." Molecules. Link

  • ICH Harmonised Tripartite Guideline. (2005). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation. Link

  • Mateus, A., et al. (2007).[1] "Enantioselective separation of verapamil and norverapamil by HPLC." Biomedical Chromatography. Link

  • Chiral Technologies. "Instruction Manual for CHIRALPAK® IA." Daicel Corporation.[1] Link

Sources

Safety & Regulatory Compliance

Safety

Technical Guide: Safe Handling &amp; PPE for (S)-(-)-Norverapamil Hydrochloride

Executive Safety Summary Compound: (S)-(-)-Norverapamil Hydrochloride CAS: 67812-42-4 (monohydrochloride) / 67018-85-3 (parent) Potency Classification: High Potency (OEB 3) Signal Word: DANGER [1] (S)-(-)-Norverapamil is...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Compound: (S)-(-)-Norverapamil Hydrochloride CAS: 67812-42-4 (monohydrochloride) / 67018-85-3 (parent) Potency Classification: High Potency (OEB 3) Signal Word: DANGER [1]

(S)-(-)-Norverapamil is the N-demethylated active metabolite of Verapamil. While often used as a pharmacological standard, it retains significant biological activity as a calcium channel blocker and a potent P-glycoprotein (P-gp) inhibitor.

Critical Hazard Alert:

  • H301: Toxic if swallowed.[1][2][3][4][5]

  • H360/H361: Suspected of damaging fertility or the unborn child.[6]

  • H330/H331: Fatal/Toxic if inhaled (dust hazard).

Risk Assessment & Biological Rationale

To handle this compound safely, you must understand the causality of its toxicity. Unlike benign salts, (S)-(-)-Norverapamil HCl acts systemically by blocking L-type calcium channels in myocardial and vascular smooth muscle.

  • The Mechanism of Danger: Inhalation or ingestion of dust leads to rapid systemic absorption. The hydrochloride salt form increases water solubility, facilitating rapid uptake across mucous membranes.

  • Systemic Effects: Overexposure can precipitate bradycardia, hypotension, and atrioventricular (AV) block.

  • The "S" Enantiomer Nuance: While (S)-verapamil is generally less potent as a calcium channel blocker than the (R)-enantiomer, (S)-norverapamil is a potent multidrug resistance (MDR) reversal agent. It must be treated with the highest level of containment applicable to the racemate.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient. The following matrix defines the required protection based on the Occupational Exposure Band (OEB) 3 standards (10–100 µg/m³).

Protection ZoneComponentSpecificationRationale
Respiratory Primary Fume Hood (LEV) Engineering controls are the primary barrier. Never handle powder on an open bench.
Secondary N95 / P100 Respirator Required only if handling outside a hood (emergency) or during spill cleanup. Surgical masks offer zero protection against API dust.
Dermal (Hand) Inner Layer Nitrile (0.11 mm) Acts as a second skin; tape cuffs to lab coat.
Outer Layer Nitrile (Long Cuff) "Sacrificial" layer. Remove immediately if contaminated.[5] Double gloving is mandatory.
Ocular Primary Safety Goggles Unvented or indirect-vent goggles are superior to safety glasses to prevent dust migration.
Body Clothing Tyvek® Lab Coat Disposable, non-woven material (e.g., Tyvek) prevents dust entrapment in fabric fibers. Wrist cuffs must be elasticized.
Operational Protocol: "Zero-Contact" Handling

This protocol uses a self-validating system : if you see dust on your outer glove, the protocol has failed, and you must pause to decontaminate.

Phase 1: Preparation & Gowning
  • Static Control: Hydrochloride salts are often hygroscopic and static-prone. Place an ionizing fan or anti-static gun inside the fume hood before opening the vial. Static discharge can disperse potent dust unexpectedly.

  • Double Glove: Don inner gloves (taped to coat) and outer gloves (long cuff).

Phase 2: Weighing & Solubilization
  • Tare First: Place the receiving vessel (scintillation vial) on the balance inside the hood and tare it.

  • Transfer: Open the source vial. Use a disposable antistatic spatula.

    • Technique: Do not "dump" powder. Tap the spatula gently against the receiving vial wall to dislodge powder.

  • Solvent Addition: Add the solvent (e.g., Methanol, DMSO) to the receiving vial immediately after weighing.

    • Why? Solubilizing the compound eliminates the inhalation hazard (dust) for downstream steps.

  • Decontamination: Wipe the exterior of the source vial and the balance with a methanol-dampened Kimwipe. Discard the wipe as hazardous waste.

Phase 3: Doffing (Critical Step)
  • Remove outer gloves inside the hood and dispose of them in the solid waste container.

  • Wash inner gloves with soap and water before removing them.

  • Wash hands thoroughly with soap and water.

Visualization: Hierarchy of Controls

SafetyHierarchy cluster_controls Hierarchy of Containment Hazard Hazard Source: (S)-(-)-Norverapamil HCl (Dust/Aerosol) Eng 1. Engineering Control (Fume Hood / LEV) *Mandatory* Hazard->Eng Primary Barrier Admin 2. Administrative (SOPs, Training, Access Control) Eng->Admin Procedural Check Worker Researcher Safety Eng->Worker Failure Risk PPE 3. PPE (Double Gloves, Goggles, Lab Coat) Admin->PPE Last Line of Defense PPE->Worker Protection

Caption: The safety workflow relies on Engineering Controls (Fume Hood) as the primary barrier. PPE is the final redundancy, not the first line of defense.

Emergency Response & Disposal
Spill Response (Powder)
  • Evacuate: Clear the immediate area.

  • PPE Upgrade: Don an N95 or P100 respirator before re-entering.

  • Containment: Cover the spill with a damp paper towel (do not sweep dry dust).

  • Cleanup: Wipe up carefully to avoid aerosolization. Clean area with 1N HCl or Methanol, followed by soap and water.

First Aid
  • Inhalation: Move to fresh air immediately. Call for medical help.

  • Skin Contact: Wash with soap and water for 15 minutes.

  • Ingestion: Do NOT induce vomiting. Transport to ER. Mention "Calcium Channel Blocker Overdose."

    • Clinical Note: Emergency physicians may utilize Calcium Chloride or Glucagon as antidotes for severe toxicity [4].

Disposal
  • Waste Code: P-List (Acute Hazardous Waste) or equivalent local classification for toxic APIs.

  • Method: High-temperature incineration.

  • Deactivation: Chemical deactivation (e.g., bleach) is generally not recommended for verifying destruction of this specific API; incineration is the only validated method.

References
  • PubChem. (n.d.). Norverapamil | C26H36N2O4. National Library of Medicine.[2] Retrieved from [Link]

  • Pfizer. (2010).[7] Material Safety Data Sheet: Verapamil Hydrochloride. (Establishes OEB 3 Classification).[7] Retrieved from

  • Cayman Chemical. (2025).[4][7] Safety Data Sheet: Verapamil (hydrochloride). Retrieved from

  • Nickson, C. (2020). Calcium Channel Blocker Toxicity. Life in the Fast Lane (LITFL). Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.